Product packaging for Grazoprevir(Cat. No.:CAS No. 1356446-42-8)

Grazoprevir

Cat. No.: B8055059
CAS No.: 1356446-42-8
M. Wt: 766.9 g/mol
InChI Key: OBMNJSNZOWALQB-NCQNOWPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Grazoprevir is a second-generation, small-molecule inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease . This enzyme is essential for viral replication, as it cleaves the virally encoded polyprotein into mature functional proteins such as NS3, NS4A, NS4B, NS5A, and NS5B . By selectively binding and inhibiting the NS3/4A protease, this compound effectively halts viral replication and reduces viral load, making it a valuable direct-acting antiviral (DAA) for research applications . This compound demonstrates potent activity against HCV genotypes 1a, 1b, and 4, with IC50 values in the picomolar range . It was clinically developed and approved as a fixed-dose combination with Elbasvir (an NS5A inhibitor) for treating chronic Hepatitis C, showing sustained virologic response (SVR) rates between 94% and 100% in clinical trials . Its research value is further highlighted by its activity against a range of resistant HCV variants, attributed to its unique binding conformation with the NS3 catalytic triad . From a pharmacological perspective, this compound has an absolute bioavailability of 27% and reaches peak plasma concentrations within 0.5 to 3 hours after oral administration . It is highly protein-bound (>98.8%) and has a large volume of distribution, with uptake into the liver facilitated by organic anion transporting polypeptide (OATP) 1B1/3 transporters . Its metabolism is partially mediated by CYP3A, and it is primarily eliminated via the fecal route (over 90%), with a terminal half-life of approximately 31 hours . Important Notice: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for use in humans. Researchers should be aware that this compound is contraindicated in subjects with moderate or severe hepatic impairment, as significantly increased drug exposure occurs in these populations . Furthermore, in a research context, careful consideration should be given to potential drug interactions, as this compound is a substrate of CYP3A4 and OATP transporters .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H50N6O9S B8055059 Grazoprevir CAS No. 1356446-42-8

Properties

IUPAC Name

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMNJSNZOWALQB-NCQNOWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159234
Record name Grazoprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350514-68-9
Record name MK 5172
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grazoprevir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grazoprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Grazoprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRAZOPREVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Grazoprevir Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Grazoprevir is a potent, second-generation, direct-acting antiviral (DAA) agent highly effective against the Hepatitis C virus (HCV).[1] It functions as a specific and reversible inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[2][3] By blocking the proteolytic activity of NS3/4A, this compound prevents the maturation of viral polyproteins into functional nonstructural proteins, thereby halting the viral life cycle.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, including its inhibitory kinetics, activity against various HCV genotypes, the structural basis of its interaction with the NS3/4A protease, and the mechanisms of viral resistance. Detailed experimental protocols for key assays used to characterize this compound's activity are also provided.

The HCV NS3/4A Protease: A Critical Target for Antiviral Therapy

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce mature structural and nonstructural (NS) proteins.[3][4] The NS3/4A protease is a heterodimeric complex formed by the N-terminal serine protease domain of NS3 and its cofactor, NS4A.[4] This complex is responsible for four crucial cleavages within the HCV polyprotein, leading to the release of NS3, NS4A, NS4B, NS5A, and NS5B proteins. These proteins are essential components of the viral replication machinery.[2][3] The indispensable role of NS3/4A in the HCV life cycle makes it a prime target for antiviral drug development.[2]

This compound's Mechanism of Inhibition

This compound is a macrocyclic peptidomimetic compound that acts as a competitive, reversible inhibitor of the NS3/4A protease.[5] It binds with high affinity to the active site of the enzyme, preventing the substrate from accessing the catalytic triad (Histidine-57, Aspartate-81, and Serine-139) and thus inhibiting polyprotein cleavage.[3] This disruption of the viral replication cycle leads to a rapid decline in HCV RNA levels in infected individuals.

Enzyme Kinetics and Inhibitory Potency

This compound exhibits potent inhibitory activity against the NS3/4A protease of multiple HCV genotypes, with inhibitory constant (Ki) values in the picomolar range. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, determined through biochemical and cell-based replicon assays respectively, highlight its broad-spectrum anti-HCV activity.

HCV GenotypeNS3/4A Protease IC50 (pM)Replicon EC50 (nM)
1a 70.4
1b 40.2
2a -1.8
3a -9.1
4a 620.7

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions and replicon systems used.

Structural Basis of this compound-NS3/4A Interaction

The high potency and specificity of this compound are attributed to its unique structural interactions within the active site of the NS3/4A protease. X-ray crystallography studies have revealed that the macrocyclic structure of this compound allows it to fit snugly into the substrate-binding pocket of the enzyme. Key interactions include hydrogen bonds and van der Waals forces with amino acid residues in the S1, S2, and S4 pockets of the protease. This extensive network of interactions contributes to the high affinity and prolonged residence time of this compound at the active site.

Resistance to this compound

As with other antiviral agents, the emergence of resistance-associated substitutions (RASs) in the HCV genome can reduce the susceptibility to this compound. These mutations typically occur in the NS3 protease domain and can alter the conformation of the active site, thereby reducing the binding affinity of the drug.

Key Resistance-Associated Substitutions

The most common RASs associated with reduced susceptibility to this compound are found at amino acid positions 36, 56, 155, 156, and 168 of the NS3 protease. The fold-change in EC50 values indicates the degree of resistance conferred by these mutations.

NS3 PositionSubstitutionFold Change in EC50 (Genotype 1a)Fold Change in EC50 (Genotype 1b)
A156T>100>100
D168A>100>100
D168V47-137-
Y56H>100-
R155K3.3-

Data compiled from multiple sources. Fold changes can vary based on the specific replicon system and assay conditions.

It is noteworthy that this compound maintains potent activity against some RASs that confer resistance to first-generation protease inhibitors, such as Q80K.[6]

Experimental Protocols

NS3/4A Protease Inhibition Assay (FRET-based)

This assay measures the ability of this compound to inhibit the cleavage of a synthetic peptide substrate by recombinant HCV NS3/4A protease. The substrate is labeled with a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer, FRET). Cleavage of the substrate separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant HCV NS3/4A protease (genotype-specific)

  • FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted this compound or DMSO (control) to each well.

  • Add 20 µL of a pre-mixed solution of NS3/4A protease and FRET substrate in assay buffer to each well. The final concentrations should be optimized, but typical ranges are 1-5 nM for the enzyme and 100-200 nM for the substrate.

  • Incubate the plate at 30°C for 1 hour, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for Edans/Dabcyl).

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the percent inhibition versus log(this compound concentration) data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Determination of Ki: The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known:

Ki = IC50 / (1 + [S]/Km)

Where [S] is the substrate concentration used in the assay. The Km can be determined experimentally by measuring the initial reaction velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

HCV Replicon Assay (Luciferase-based)

This cell-based assay measures the antiviral activity of this compound in a more physiologically relevant system. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon containing a luciferase reporter gene. The level of luciferase activity is directly proportional to the extent of HCV RNA replication.

Materials:

  • Huh-7 cells harboring an HCV genotype-specific luciferase replicon

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed the HCV replicon cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the existing medium from the cells and add the medium containing the diluted this compound or control medium with DMSO.

  • Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • Remove the medium and lyse the cells according to the luciferase assay reagent manufacturer's protocol.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of HCV replication for each this compound concentration relative to the DMSO control.

  • Determine the EC50 value by fitting the percent inhibition versus log(this compound concentration) data to a four-parameter logistic equation.

Resistance Profiling: To determine the fold-change in resistance for specific RASs, the EC50 of this compound is determined in parallel using replicon cell lines containing the wild-type sequence and replicon cell lines with the specific mutation(s) of interest. The fold-change is calculated as:

Fold Change = EC50 (mutant) / EC50 (wild-type)

Visualizations

HCV_Polyprotein_Processing cluster_structural Structural Proteins cluster_nonstructural Non-Structural Proteins cluster_NS3_4A_cleavage NS3/4A Protease Cleavage polyprotein HCV Polyprotein Core Core polyprotein->Core Host Proteases E1 E1 polyprotein->E1 Host Proteases E2 E2 polyprotein->E2 Host Proteases p7 p7 polyprotein->p7 Host Proteases NS2 NS2 polyprotein->NS2 NS2-3 Protease NS3 NS3 polyprotein->NS3 NS4A NS4A polyprotein->NS4A NS4B NS4B polyprotein->NS4B NS5A NS5A polyprotein->NS5A NS5B NS5B polyprotein->NS5B

Caption: HCV Polyprotein Processing Cascade.

Grazoprevir_Inhibition NS3_4A NS3/4A Protease Products Mature NS Proteins NS3_4A->Products Cleavage Inactive_Complex NS3/4A-Grazoprevir Complex Substrate HCV Polyprotein Substrate Substrate->NS3_4A Binds to active site This compound This compound This compound->NS3_4A Competitively binds to active site Replicon_Assay_Workflow start Seed HCV Replicon Cells treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for 72 hours treat->incubate lyse Lyse Cells incubate->lyse add_substrate Add Luciferase Substrate lyse->add_substrate measure Measure Luminescence add_substrate->measure analyze Calculate % Inhibition and EC50 measure->analyze

References

In Vitro Antiviral Activity of Grazoprevir Across HCV Genotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir (formerly MK-5172) is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. This enzyme is essential for viral replication, responsible for cleaving the HCV polyprotein into mature, functional viral proteins. By targeting the NS3/4A protease, this compound effectively halts viral replication, making it a cornerstone of modern direct-acting antiviral (DAA) therapy for chronic HCV infection. This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound across a range of HCV genotypes, detailing its mechanism of action, potency in various assay systems, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is a highly specific and potent inhibitor of the HCV NS3/4A serine protease. The NS3 protein possesses the enzymatic activity, while NS4A acts as a cofactor, stabilizing the NS3 protein and anchoring it to intracellular membranes. The NS3/4A protease is responsible for cleaving the HCV polyprotein at four specific sites, leading to the release of mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are crucial for the formation of the viral replication complex.

This compound binds to the active site of the NS3 protease in a reversible manner, blocking its catalytic function. This inhibition prevents the processing of the viral polyprotein, thereby disrupting the viral life cycle and suppressing viral replication.[1][2][3]

cluster_hcv_lifecycle HCV Life Cycle cluster_inhibition Mechanism of this compound HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Catalyzes Mature_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->Mature_Proteins Cleavage Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex New_HCV_RNA New Viral RNA Replication_Complex->New_HCV_RNA This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NS3_4A

Caption: Mechanism of Action of this compound.

Quantitative In Vitro Activity

The antiviral activity of this compound has been extensively evaluated in two primary in vitro systems: enzymatic assays using purified NS3/4A protease and cell-based HCV replicon assays.

Enzymatic Assays

Enzymatic assays directly measure the ability of this compound to inhibit the activity of purified HCV NS3/4A protease from different genotypes. The potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

HCV GenotypeIC50 (nM)Ki (nM)
1a0.0070.01
1b0.0040.01
2a-0.08
2b-0.15
3a-0.90
4a0.062-

Data compiled from DrugBank and MedchemExpress.[1][4]

HCV Replicon Assays

HCV replicon assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNA molecules (replicons). These replicons contain the HCV nonstructural proteins necessary for replication and often include a reporter gene, such as luciferase, to quantify viral replication levels. The efficacy of an antiviral compound in these assays is measured by its half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of replicon replication.

HCV GenotypeReplicon StrainEC50 (nM)
1aH770.4
1bCon10.2
2aJFH-10.5
2b-1.1
3aS521.8
4aED430.3
5aSA136.6
6aHK6a0.2

Data from Lahser et al., 2016.[5]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a typical method for determining the EC50 of this compound using a luciferase-based HCV replicon assay.

Start Start Cell_Seeding Seed Huh-7 cells harboring HCV replicon in 96-well plates Start->Cell_Seeding Drug_Addition Add serial dilutions of this compound Cell_Seeding->Drug_Addition Incubation Incubate for 72 hours at 37°C Drug_Addition->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Luciferase_Assay Measure luciferase activity Cell_Lysis->Luciferase_Assay Data_Analysis Calculate EC50 using non-linear regression Luciferase_Assay->Data_Analysis End End Data_Analysis->End Start Start Assay_Setup Prepare assay buffer with FRET substrate, DTT, and NS3/4A protease Start->Assay_Setup Inhibitor_Addition Add serial dilutions of this compound Assay_Setup->Inhibitor_Addition Reaction_Initiation Initiate reaction by adding the enzyme Inhibitor_Addition->Reaction_Initiation Fluorescence_Reading Monitor fluorescence kinetically at specific wavelengths Reaction_Initiation->Fluorescence_Reading Data_Analysis Calculate initial reaction velocities and determine IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

Preclinical Pharmacokinetics and Metabolism of Grazoprevir: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir (MK-5172) is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. As a key component of combination therapies for chronic HCV infection, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is paramount for the interpretation of toxicology studies and the prediction of human pharmacokinetics. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and metabolic profile of this compound in key animal species, including rats, dogs, and monkeys.

Pharmacokinetics

Initial pharmacokinetic evaluations of this compound were conducted in rats, dogs, and simian models to characterize its behavior in vivo.[1] These studies involved both oral and intravenous administrations to assess key parameters such as bioavailability, clearance, and volume of distribution.

Data Presentation: Pharmacokinetic Parameters of this compound in Preclinical Models
ParameterRatDogMonkey
Oral Dose (mg/kg) 5[1]1[1]Not Specified
Intravenous Dose (mg/kg) 2[1]0.5[1]Not Specified
Plasma Protein Binding HighHighHigh
Volume of Distribution Larger than total body water[2]Larger than total body water[2]Larger than total body water[2]
Primary Route of Elimination FecesFecesFeces

Note: Specific quantitative values for AUC, Cmax, Clearance, and Half-life in preclinical species are not publicly available in the reviewed literature. The table reflects the available qualitative and dose information.

Experimental Protocols

Standard preclinical protocols were employed to evaluate the pharmacokinetics and metabolism of this compound. The following provides a generalized overview of the methodologies typically used in such studies.

In Vivo Pharmacokinetic Studies

A typical experimental workflow for in vivo pharmacokinetic assessment is outlined below.

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Dosing_IV Intravenous (IV) Bolus (e.g., 2 mg/kg in rats, 0.5 mg/kg in dogs) Blood_Sampling Serial Blood Sampling (e.g., via jugular vein cannulation) Dosing_IV->Blood_Sampling Dosing_PO Oral (PO) Gavage (e.g., 5 mg/kg in rats, 1 mg/kg in dogs) Dosing_PO->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis Bioanalysis (LC-MS/MS) Quantification of this compound Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA or Compartmental Modeling) Bioanalysis->PK_Analysis

Figure 1: Generalized Experimental Workflow for in vivo Pharmacokinetic Studies.

Animal Models: Studies were conducted in male and female rats (strain not specified), beagle dogs, and cynomolgus monkeys. Animals were housed in controlled environments with regulated light-dark cycles and access to food and water. For cannulated animals, appropriate surgical and recovery procedures were followed.

Drug Administration:

  • Intravenous (IV): this compound was administered as a bolus dose via a cannulated vein, typically the jugular vein. The formulation for intravenous administration was a solution in a suitable vehicle.

  • Oral (PO): For oral administration, this compound was formulated as a suspension or solution and administered via gavage.

Sample Collection: Blood samples were collected at predetermined time points post-dose. Plasma was separated by centrifugation and stored frozen until analysis. For excretion studies, urine and feces were collected over specified intervals using metabolic cages.

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This typically involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation on a C18 or similar column and detection by a mass spectrometer.

Distribution

This compound exhibits a high degree of binding to plasma proteins, approximately 98.8%, in both human and animal species.[3] It binds to both serum albumin and alpha1-acid glycoprotein. The volume of distribution is larger than the total body water in rats and dogs, indicating distribution into tissues.[2]

Following oral administration of radiolabeled this compound to rats, tissue distribution was found to be limited, with the notable exception of the liver.[3] Liver and gall bladder exposures were significantly higher (26 to 560 times) than those in plasma, which is consistent with the liver being the primary site of action and elimination.[3] This preferential distribution to the liver is likely facilitated by active uptake via the organic anion transporting polypeptide 1B1/3 (OATP1B1/3) transporters.

Metabolism

The metabolism of this compound is primarily mediated by oxidative pathways in the liver.

In Vitro Metabolism

Studies using liver microsomes from rats, dogs, monkeys, and humans have been instrumental in elucidating the metabolic pathways and the enzymes involved. In vitro studies have demonstrated that cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for the oxidative metabolism of this compound.[4][5] A lesser role for CYP2D6 in the formation of oxidative metabolites has also been suggested.[2]

Metabolites of this compound are formed through several pathways, including:

  • Hydroxylation

  • Oxidative O-dealkylation

  • Oxidative loss of the vinylcyclopropylamide moiety

  • Conjugation with glutathione following oxidation[2]

Unchanged this compound was the predominant drug-related species found circulating in the plasma of rats, dogs, and humans.[2] While some human-specific metabolites were identified in feces, they are thought to be products of bacterial metabolism and are not considered toxicologically significant.[2] No circulating metabolites of this compound have been detected in human plasma.[6]

The following diagram illustrates the key metabolic pathways of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound CYP3A4 CYP3A4 (Primary) CYP2D6 (Minor) This compound->CYP3A4 Hydroxylation Hydroxylation O_Dealkylation Oxidative O-Dealkylation Vinylcyclopropylamide_Loss Oxidative Loss of Vinylcyclopropylamide Glutathione_Conjugation Glutathione Conjugation (post-oxidation) Vinylcyclopropylamide_Loss->Glutathione_Conjugation CYP3A4->Hydroxylation CYP3A4->O_Dealkylation CYP3A4->Vinylcyclopropylamide_Loss

Figure 2: Primary Metabolic Pathways of this compound.

Excretion

The primary route of elimination for this compound and its metabolites is via the feces. In humans, over 90% of an administered dose is recovered in the feces, with less than 1% being excreted in the urine.[7] This excretion pattern is consistent across preclinical species, with the majority of the drug-related material being eliminated through bile and feces in rats and dogs.[3] The minimal renal excretion suggests that dose adjustments are unlikely to be necessary in patients with renal impairment.

Conclusion

In preclinical models, this compound demonstrates a pharmacokinetic and metabolic profile characterized by high plasma protein binding, extensive distribution to the liver, metabolism primarily mediated by CYP3A4, and elimination predominantly through the feces. The pharmacokinetic profiles in rats, dogs, and monkeys were deemed sufficiently similar to those in humans to support their use as appropriate models for toxicological assessment. These preclinical data have been crucial in guiding the clinical development of this compound and establishing its safe and effective use in the treatment of chronic hepatitis C.

References

Molecular formula and chemical properties of Grazoprevir

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Grazoprevir: Molecular Formula and Chemical Properties

Introduction

This compound (formerly MK-5172) is a second-generation, direct-acting antiviral (DAA) agent developed by Merck for the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a potent and selective inhibitor of the HCV NS3/4A protease, an enzyme critical for viral replication.[2][3] This document provides a comprehensive overview of the molecular formula, chemical properties, mechanism of action, and relevant experimental data for this compound, intended for researchers, scientists, and drug development professionals. This compound is typically co-formulated with Elbasvir, an NS5A inhibitor, under the trade name Zepatier, for the treatment of HCV genotypes 1 and 4.[1][3]

Chemical and Physical Properties

This compound is a complex azamacrocyclic compound.[2] Its structure incorporates a quinoxaline moiety and several chiral centers, contributing to its high affinity and specificity for the HCV NS3/4A protease.[2][4] The anhydrous and hydrate forms of the molecule are documented.[5]

PropertyValueReference(s)
Molecular Formula C₃₈H₅₀N₆O₉S[1][2]
Molecular Weight 766.91 g/mol [1][4]
IUPAC Name (1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide[2][4]
CAS Number 1350514-68-9 (anhydrous)[2][6]
Synonyms MK-5172[5][7]
Appearance Crystalline solid[4][7]
Solubility DMF: 30 mg/mL; DMSO: 25 mg/mL; Ethanol: 15 mg/mL[7]
Predicted Water Solubility 0.0108 mg/mL[8]
Predicted logP 3.26[8]

Mechanism of Action

This compound is a highly specific inhibitor of the HCV NS3/4A serine protease.[9] This viral enzyme is essential for the HCV life cycle, as it is responsible for cleaving the virally encoded polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2][8] By blocking the active site of the NS3/4A protease, this compound prevents this proteolytic processing, thereby halting viral replication and the assembly of new virions.[3][9] It is a second-generation protease inhibitor with potent activity against variants that are resistant to first-generation inhibitors.[10]

start Start: HCV-Infected Patient Sample (Plasma) rna_extraction 1. Viral RNA Extraction start->rna_extraction rt_pcr 2. RT-PCR Amplification of NS3/4A Gene rna_extraction->rt_pcr sequencing 3. DNA Sequencing rt_pcr->sequencing sanger Sanger Sequencing (Consensus) sequencing->sanger >25% of population ngs Next-Generation Sequencing (Deep Sequencing) sequencing->ngs Minority variants analysis 4. Sequence Analysis sanger->analysis ngs->analysis ras_id 5. Identification of Resistance-Associated Substitutions (RASs) analysis->ras_id end End: Resistance Profile ras_id->end

References

Pan-genotype Activity of Grazoprevir Against Hepatitis C Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grazoprevir (formerly MK-5172) is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. This enzyme is essential for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies. This technical guide provides an in-depth analysis of the pan-genotype activity of this compound, summarizing its in vitro potency, resistance profile, and clinical efficacy across various HCV genotypes. Detailed experimental protocols for key assays are provided, and critical concepts are visualized through signaling pathways and experimental workflow diagrams. While this compound demonstrates broad and potent activity against most HCV genotypes, particularly genotypes 1, 4, and 6, its efficacy against genotype 3 is comparatively lower. This guide is intended for researchers, scientists, and drug development professionals working on HCV and antiviral therapies.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, with an estimated 71 million people chronically infected worldwide. The virus is classified into at least six major genotypes, which exhibit significant genetic diversity.[1] This heterogeneity has historically posed a challenge for the development of universally effective antiviral therapies. The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with NS3/4A protease inhibitors being a cornerstone of many combination regimens.[1][2]

This compound is a highly selective and potent inhibitor of the HCV NS3/4A protease.[1] It is a macrocyclic compound that binds to the active site of the enzyme, preventing the proteolytic cleavage of the viral polyprotein, a critical step in the viral replication cycle.[1][3] This guide delves into the technical details of this compound's activity across a spectrum of HCV genotypes, providing a comprehensive resource for the scientific community.

Mechanism of Action

The HCV genome is translated into a single polyprotein that must be cleaved by viral and host proteases to produce mature structural and nonstructural proteins.[1] The NS3/4A protease is responsible for four of these cleavages.[4] this compound acts as a competitive, reversible inhibitor of this serine protease.[5] Its macrocyclic structure confers high affinity and specificity for the enzyme's active site.[6]

cluster_HCV_Replication HCV Replication Cycle HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Viral Replication Complex HCV_RNA->Replication_Complex New_Virions New HCV Virions HCV_RNA->New_Virions Structural_Proteins Structural Proteins (Core, E1, E2) Polyprotein->Structural_Proteins cleaved by host & viral proteases NS3_4A NS3/4A Protease Polyprotein->NS3_4A generates Structural_Proteins->New_Virions Non_Structural_Proteins Non-Structural Proteins (NS2-NS5B) Non_Structural_Proteins->Replication_Complex NS3_4A->Non_Structural_Proteins cleaves This compound This compound This compound->NS3_4A Inhibits Replication_Complex->HCV_RNA Replication

Figure 1: Mechanism of Action of this compound in the HCV Replication Cycle.

In Vitro Potency of this compound

The pan-genotype activity of this compound has been extensively evaluated in vitro using enzyme inhibition assays and cell-based replicon systems.

Enzymatic Inhibition (IC50)

This compound demonstrates picomolar to subnanomolar inhibitory activity against purified NS3/4A protease from various HCV genotypes. While highly potent against most genotypes, it shows comparatively reduced activity against genotype 3a.

HCV GenotypeNS3/4A Protease IC50 (nM)Reference(s)
1a 0.007[6]
1b 0.004[6]
2a 0.2[6]
2b 0.3[6]
3a 1.3[6]
4a 0.062[6]
5a 0.012[6]
6a 0.015[6]

Table 1: Inhibitory Activity (IC50) of this compound against HCV NS3/4A Protease from Different Genotypes.

Cell-Based Replicon Assays (EC50)

In cell-based HCV replicon assays, this compound effectively inhibits viral replication with EC50 values in the subnanomolar to low nanomolar range across genotypes 1 through 6. Consistent with enzymatic assays, its potency is slightly reduced against the full-length genotype 3a replicon.

| HCV Genotype/Subtype | Replicon System | EC50 (nM) | Reference(s) | | :--- | :--- | :--- | | 1a | H77 | 0.4 |[7] | | 1b | Con1 | 0.5 |[5] | | 2a | JFH-1 | 0.8 |[5] | | 2b | - | 1.1 |[5] | | 3a | S52 | 9.7 |[5] | | 4a | ED43 | 0.7 |[3] | | 5a | - | 0.4 |[5] | | 6a | - | 0.2 |[5] |

Table 2: Antiviral Activity (EC50) of this compound in HCV Replicon Cells of Different Genotypes.

Resistance Profile

The emergence of resistance-associated substitutions (RASs) is a critical consideration for antiviral therapies. The resistance profile of this compound has been characterized through in vitro resistance selection studies and analysis of clinical isolates.

Key Resistance-Associated Substitutions

Substitutions at amino acid positions 155, 156, and 168 of the NS3 protease are known to confer resistance to NS3/4A inhibitors.[7] this compound maintains activity against some RASs that affect first-generation protease inhibitors, such as R155K.[7] However, substitutions at position D168, particularly D168A/V, can significantly reduce this compound's activity.[3][7]

| Genotype | NS3 Substitution | Fold-Change in EC50 | Reference(s) | | :--- | :--- | :--- | | 1a | V36M | 0.8 |[7] | | 1a | R155K | 3.3 |[7] | | 1a | A156T | >1000 |[8] | | 1a | D168A | 137.1 |[3] | | 1a | D168V | 47.1 |[3] | | 1b | D168A | >1000 |[8] | | 4a | D168A | 137 |[3] | | 4a | D168V | 47 |[3] |

Table 3: Fold-Change in this compound EC50 Conferred by Key NS3 Resistance-Associated Substitutions.

Clinical Efficacy

This compound is a component of the fixed-dose combination tablet Zepatier®, which also contains the NS5A inhibitor Elbasvir. The clinical efficacy of this combination has been demonstrated in numerous phase 2 and 3 clinical trials, with high rates of sustained virologic response (SVR) 12 weeks after the end of treatment (SVR12).

| Study | Genotype(s) | Patient Population | Regimen | SVR12 Rate | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | C-EDGE TN | 1, 4, 6 | Treatment-Naïve | this compound/Elbasvir for 12 weeks | GT1: 92%, GT4: 100%, GT6: 80% |[9][10] | | C-EDGE TE | 1, 4, 6 | Treatment-Experienced | this compound/Elbasvir ± Ribavirin for 12 or 16 weeks | GT1a: 92-100%, GT1b: 97-100% |[11] | | C-EDGE CO-INFECTION | 1, 4, 6 | HIV/HCV Co-infected | this compound/Elbasvir for 12 weeks | GT1a: 97%, GT1b: 95% |[9][11] | | C-SURFER | 1 | Chronic Kidney Disease (Stage 4-5) | this compound/Elbasvir for 12 weeks | 94% |[12] | | C-SCAPE | 2, 4, 5, 6 | Mixed | this compound/Elbasvir ± Ribavirin | GT2: 80% (with RBV), GT4: 100%, GT5: 100% (with RBV), GT6: 80% |[11][13] | | C-ISLE | 3 | Treatment-Naïve & Experienced with Cirrhosis | this compound/Elbasvir + Sofosbuvir for 8, 12, or 16 weeks | 91-100% |[14] |

Table 4: Sustained Virologic Response (SVR12) Rates in Key Clinical Trials of this compound-Containing Regimens.

Experimental Protocols

HCV NS3/4A Protease Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified, recombinant HCV NS3/4A protease.

cluster_Enzyme_Assay NS3/4A Protease Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant NS3/4A Protease - Fluorogenic Substrate - Assay Buffer - this compound (or test compound) Start->Prepare_Reagents Dispense_Compound Dispense serial dilutions of this compound into microplate wells Prepare_Reagents->Dispense_Compound Add_Enzyme Add NS3/4A protease to wells and pre-incubate Dispense_Compound->Add_Enzyme Initiate_Reaction Initiate reaction by adding fluorogenic substrate Add_Enzyme->Initiate_Reaction Incubate Incubate at constant temperature Initiate_Reaction->Incubate Measure_Fluorescence Measure fluorescence intensity over time Incubate->Measure_Fluorescence Data_Analysis Calculate initial reaction velocities and determine IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an HCV NS3/4A Protease Enzyme Inhibition Assay.

Methodology:

  • Reagents and Materials:

    • Recombinant HCV NS3/4A protease (genotype-specific)

    • Fluorogenic peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-γ-[COO]AS-C(5-FAMsp)-NH2)[4]

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 5% glycerol, 10 mM DTT)[4]

    • This compound (or other test compounds) serially diluted in DMSO

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • A solution of NS3/4A protease is prepared in assay buffer.

    • Serial dilutions of this compound are dispensed into the microplate wells.

    • The protease solution is added to the wells, and the plate is incubated for a defined period (e.g., 30 minutes) to allow for enzyme-inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate, is monitored kinetically using a fluorescence plate reader.

  • Data Analysis:

    • The initial reaction rates are determined from the linear phase of the fluorescence signal progression.

    • The percentage of inhibition for each this compound concentration is calculated relative to a no-inhibitor control.

    • The 50% inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[4]

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV RNA replication in a human hepatoma cell line.

cluster_Replicon_Assay HCV Replicon Assay Workflow Start Start Culture_Cells Culture Huh-7 cells harboring an HCV replicon Start->Culture_Cells Seed_Cells Seed replicon cells into microplates Culture_Cells->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 72 hours Add_Compound->Incubate_Cells Lyse_Cells Lyse cells and extract RNA Incubate_Cells->Lyse_Cells Quantify_RNA Quantify HCV RNA levels using RT-qPCR Lyse_Cells->Quantify_RNA Data_Analysis Calculate the percent inhibition of replication and determine EC50 values Quantify_RNA->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an HCV Replicon Assay.

Methodology:

  • Reagents and Materials:

    • Huh-7 human hepatoma cells stably harboring a subgenomic HCV replicon (genotype-specific). The replicon often contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[8]

    • Cell culture medium and supplements.

    • This compound (or other test compounds) serially diluted in DMSO.

    • Reagents for RNA extraction and quantitative reverse transcription PCR (RT-qPCR).

    • 96-well cell culture plates.

  • Procedure:

    • HCV replicon cells are seeded into 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

    • The plates are incubated for a period of 48 to 72 hours to allow for multiple rounds of viral replication.

    • After incubation, the cells are lysed, and total RNA is extracted.

  • Data Analysis:

    • The levels of HCV RNA are quantified by RT-qPCR.

    • The percentage of inhibition of HCV replication for each this compound concentration is calculated relative to a no-drug control.

    • The 50% effective concentration (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[5]

Conclusion

This compound is a potent second-generation NS3/4A protease inhibitor with broad activity against multiple HCV genotypes. Its high potency against genotypes 1, 4, and 6, both in vitro and in clinical settings (in combination with Elbasvir), has established it as a valuable component of modern HCV therapy. While its activity against genotype 3 is reduced, combination regimens including other DAAs have shown promise. The resistance profile of this compound is well-characterized, with substitutions at position D168 being the primary drivers of significant resistance. The detailed methodologies and comprehensive data presented in this guide provide a valuable resource for the ongoing research and development of novel anti-HCV agents.

References

A Technical Guide to the Binding Affinity of Grazoprevir with HCV NS3/4A Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the binding affinity of Grazoprevir, a potent second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. It includes quantitative binding data, in-depth descriptions of relevant experimental protocols, and visualizations of the mechanism of action and experimental workflows.

Introduction: this compound and the HCV NS3/4A Protease Target

Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a single-stranded RNA virus.[1] The virus translates its RNA into a large polyprotein, which must be cleaved by viral and host proteases into functional structural and non-structural (NS) proteins essential for viral replication.[2] The HCV NS3/4A protease, a serine protease, is critical for this polyprotein processing, making it a prime target for antiviral therapies.[2][3]

This compound (also known as MK-5172) is a potent, macrocyclic, direct-acting antiviral (DAA) that selectively inhibits the NS3/4A protease of multiple HCV genotypes.[4][5] Its development marked a significant advancement in the treatment of chronic HCV, particularly for genotypes 1 and 4.[6][7] this compound's high affinity and specificity for the NS3/4A protease contribute to its efficacy in suppressing viral replication.[5]

Mechanism of Action

This compound functions as a reversible, slow-binding competitive inhibitor of the NS3/4A protease.[5] It binds to the active site of the enzyme, preventing it from cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1][2] This disruption of the viral life cycle effectively halts HCV replication.[2] Molecular studies have shown that this compound's macrocyclic structure allows for potent interactions within the protease's active site, maintaining activity against many common resistance-associated substitutions.[4][8]

Mechanism of this compound Inhibition cluster_virus HCV Life Cycle cluster_inhibition Inhibition Pathway HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature NS Proteins (NS3, NS4A, NS5A, etc.) Polyprotein->NS_Proteins Cleavage NS34A NS3/4A Protease Polyprotein->NS34A Replication Viral Replication NS_Proteins->Replication This compound This compound This compound->NS34A Blocked Cleavage Blocked NS34A->Blocked Inhibition

Figure 1. This compound blocks HCV replication by inhibiting NS3/4A protease-mediated polyprotein cleavage.

Quantitative Binding Affinity Data

This compound exhibits potent inhibitory activity against various HCV genotypes, with binding affinity often measured in the picomolar to nanomolar range. The following tables summarize key quantitative data from enzymatic and cell-based replicon assays.

Table 1: Enzymatic Inhibition of NS3/4A Protease by this compound

HCV Genotype IC50 Value (pM)
Genotype 1a 7 pM[1][6]
Genotype 1b 4 pM[1][6]

| Genotype 4 | 62 pM[1][6] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the NS3/4A protease activity in a biochemical assay.

Table 2: Antiviral Activity of this compound in HCV Replicon Assays

HCV Genotype/Replicon EC50 Value (nM)
Genotype 1a (H77) 0.4 nM[4]
Genotype 1b (Con1) 0.5 nM[4]
Genotype 2a (JFH-1) 2.3 nM[4]
Genotype 2b (MD6) 3.7 nM[4]
Genotype 3a (S52) 2.1 - 35.0 nM[4]
Genotype 4a (ED43) 0.3 - 0.7 nM[4][9]
Genotype 5a (SA1) 0.4 nM[4]

| Genotype 6 (GZ52557) | 0.2 nM[4] |

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of HCV RNA replication in a cell-based replicon system.

Experimental Protocols

The determination of this compound's binding affinity and antiviral potency involves a combination of biochemical and cell-based assays.

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified NS3/4A protease.

  • Objective: To determine the IC50 value of this compound against recombinant HCV NS3/4A protease.

  • Principle: The assay utilizes a synthetic fluorogenic peptide substrate that mimics the natural cleavage site of the NS3/4A protease.[10][11] When the protease cleaves the substrate, a fluorophore is released, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

  • Methodology:

    • Reagents and Materials: Recombinant purified HCV NS3/4A protease (for a specific genotype), a fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC), assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT), this compound at various concentrations, and 384-well microplates.[10]

    • Procedure: a. A dilution series of this compound is prepared in DMSO and added to the wells of a microplate. b. Recombinant NS3/4A protease is added to each well and incubated with the inhibitor for a predefined period. c. The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.[10] d. The plate is incubated at a controlled temperature, and the fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation/emission at 340/490 nm).[11]

    • Data Analysis: The rate of reaction is calculated from the fluorescence signal. The percentage of inhibition at each this compound concentration is determined relative to a no-inhibitor control. The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation.

This cell-based assay measures the antiviral activity of a compound in a more biologically relevant context.

  • Objective: To determine the EC50 value of this compound, reflecting its ability to inhibit HCV RNA replication within host cells.

  • Principle: HCV replicons are genetically engineered RNAs that can replicate autonomously within cultured human liver cells (e.g., Huh-7).[12] These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter gene activity corresponds to the inhibition of HCV replication.[12]

  • Methodology:

    • Reagents and Materials: Huh-7 cells harboring a stable HCV replicon (for a specific genotype), cell culture medium, this compound at various concentrations, and reagents for the reporter assay (e.g., luciferase assay system).

    • Procedure: a. Replicon-containing cells are seeded into 96- or 384-well plates. b. After cell attachment, the culture medium is replaced with a medium containing a serial dilution of this compound. c. The cells are incubated for a period (typically 48-72 hours) to allow for multiple rounds of viral replication. d. After incubation, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured. e. A parallel cell viability assay (e.g., CellTiter-Blue) is often performed to assess the cytotoxicity of the compound.[10]

    • Data Analysis: The percentage of replication inhibition is calculated for each drug concentration relative to untreated control cells. The EC50 value is determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

Workflow for HCV Replicon Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Replicon Cells (e.g., Huh-7) Add_Drug Add this compound to Cells Seed->Add_Drug Dilute Prepare Serial Dilution of this compound Dilute->Add_Drug Incubate Incubate for 48-72 hours Add_Drug->Incubate Lyse Lyse Cells & Measure Reporter (e.g., Luciferase) Incubate->Lyse Viability Assess Cell Viability (Cytotoxicity Assay) Incubate->Viability Calculate Calculate EC50 Value Lyse->Calculate Viability->Calculate

Figure 2. Standard experimental workflow for determining the EC50 of this compound using an HCV replicon assay.

Conclusion

This compound is a highly potent inhibitor of the HCV NS3/4A protease, demonstrating picomolar to subnanomolar efficacy against a broad range of HCV genotypes in both enzymatic and cell-based assays. The robust methodologies outlined in this guide are fundamental to characterizing the binding affinity and antiviral activity of such protease inhibitors. This detailed understanding of this compound's interaction with its target is crucial for its clinical application and for the development of future antiviral agents.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Grazoprevir quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Grazoprevir, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor.[1][2] The described protocol is applicable for the determination of this compound in bulk pharmaceutical ingredients and finished dosage forms. The method utilizes a C18 stationary phase with a UV detector, ensuring high specificity and accuracy. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.

Introduction

This compound is a key antiviral medication used in combination therapies for the treatment of chronic hepatitis C.[2][3] Accurate and precise quantification of this compound is crucial for quality control during manufacturing and for ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the quantitative determination of active pharmaceutical ingredients (APIs). This application note presents a validated isocratic RP-HPLC method that is simple, rapid, and robust for the routine analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is recommended. Several commercially available columns have been shown to be effective.[4][5][6]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) or Orthophosphoric acid (OPA) (Analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of this compound is presented in Table 1. These conditions have been compiled from various validated methods to provide a robust starting point for analysis.[4][5][7][8][9]

Table 1: Optimized Chromatographic Conditions

ParameterRecommended Conditions
Stationary Phase (Column) C18 (e.g., Inertsil ODS, Kromasil C18, Zorbax eclipse XDB C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase Mixture of an aqueous buffer and an organic solvent. Common compositions include: - Phosphate buffer (pH 3.0 - 4.0) and Acetonitrile (e.g., 40:60 v/v)[5][7] - 0.1% Orthophosphoric acid and Acetonitrile (e.g., 45:55 v/v)[8]
Elution Mode Isocratic[9][10]
Flow Rate 1.0 mL/min[3][4][7]
Column Temperature Ambient or controlled at 30°C[6]
Detection Wavelength 260 nm[1][7][8]
Injection Volume 20 µL[9][10][11]
Run Time Approximately 10 minutes

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a suitable diluent (e.g., methanol or mobile phase) and make up the volume to the mark. Sonicate for 10-15 minutes to ensure complete dissolution.[10][11]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 25-150 µg/mL).[6][7][8]

Preparation of Sample Solutions (from Tablet Dosage Form)
  • Weigh and finely powder at least 20 tablets to get a homogenous sample.

  • Accurately weigh a portion of the powder equivalent to a single tablet's strength of this compound (e.g., 100 mg).[9]

  • Transfer the powder to a suitable volumetric flask (e.g., 100 mL).

  • Add a portion of the diluent (approximately 70% of the flask volume) and sonicate for 20-30 minutes to ensure complete extraction of the drug.[11]

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

System Suitability

Before starting the analysis, the chromatographic system must pass the system suitability test. Inject the standard solution multiple times (e.g., five or six replicates). The system is deemed suitable for analysis if the acceptance criteria are met.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0[4]
Theoretical Plates Not less than 2000[4]
% Relative Standard Deviation (%RSD) for Peak Area Not more than 2.0%

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided in Table 3.

Table 3: Summary of Method Validation Data

ParameterTypical Results
Linearity Range (µg/mL) 25 - 150[7][8]
Correlation Coefficient (r²) ≥ 0.999[3][4]
Accuracy (% Recovery) 98.0% - 102.0%[6][8]
Precision (%RSD) < 2.0%[3][6]
Limit of Detection (LOD) (µg/mL) 0.06 - 0.81[6][10]
Limit of Quantification (LOQ) (µg/mL) 0.19 - 2.46[6][10]
Robustness The method is robust to small, deliberate variations in chromatographic conditions.[3][4]

Visual Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow prep Sample and Standard Preparation inject Inject Samples and Standards prep->inject hplc HPLC System Setup (Column, Mobile Phase, etc.) sst System Suitability Test hplc->sst sst->inject Pass fail Troubleshoot and Re-run sst->fail Fail data Data Acquisition (Chromatogram) inject->data analysis Data Analysis (Peak Integration, Calibration Curve) data->analysis report Quantification and Reporting analysis->report fail->hplc

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantification of this compound in pharmaceutical samples. The provided protocols and validation data demonstrate that the method is accurate, precise, and specific. This application note serves as a valuable resource for researchers and analysts in the field of pharmaceutical quality control and drug development.

References

Cell-based replicon assays to determine Grazoprevir EC50 values

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Cell-based Replicon Assays for Determining Grazoprevir EC₅₀ Values

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, second-generation direct-acting antiviral (DAA) agent used in combination therapies for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It specifically targets the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][3][4] The NS3/4A protease is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1][4] By inhibiting this process, this compound effectively halts the viral replication cycle.[3]

Determining the half-maximal effective concentration (EC₅₀) is a critical step in the preclinical evaluation of antiviral compounds. The EC₅₀ value represents the concentration of a drug that inhibits 50% of the viral replication, providing a key measure of the drug's potency. Cell-based HCV replicon assays are a standard and robust method for determining the EC₅₀ of antiviral agents like this compound.[5][6][7] These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor autonomously replicating subgenomic HCV RNA molecules (replicons).[6][8] These replicons often contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[9][10] This document provides a detailed protocol for determining this compound EC₅₀ values using a luciferase-based HCV replicon assay.

Mechanism of Action of this compound

This compound is a highly specific inhibitor of the HCV NS3/4A protease. The virus translates its RNA into a single large polyprotein, which must be cleaved by proteases to yield individual functional proteins required for replication. The NS3/4A protease performs several of these critical cleavages. This compound binds to the active site of the NS3/4A protease, blocking its function and thereby preventing the maturation of viral proteins and inhibiting HCV replication.[1][2][3]

Mechanism of Action of this compound on HCV Polyprotein Processing cluster_virus HCV Life Cycle in Host Cell cluster_drug Drug Intervention HCV_RNA HCV Viral RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Site Mature_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Processes Replication Viral Replication Mature_Proteins->Replication This compound This compound This compound->NS3_4A Inhibition

Caption: this compound inhibits HCV replication by blocking the NS3/4A protease-mediated cleavage of the viral polyprotein.

Summary of this compound EC₅₀ Values

The antiviral activity of this compound has been evaluated against replicons representing various HCV clinical isolates. The following table summarizes the reported EC₅₀ values for this compound against different HCV genotypes in cell culture replicon assays.

HCV GenotypeReplicon SystemEC₅₀ (nM)
Genotype 1a GT1a(H77)0.4
Genotype 1b GT1b(Con1)0.2
Genotype 2a GT2a(JFH1)1.3
Genotype 2b GT2b3.4
Genotype 3a GT3a8.6
Genotype 4a GT4a0.3
Genotype 5a GT5a0.4
Genotype 6a GT6a1.1
(Data sourced from Lahser et al., 2016)[5]

Experimental Protocol

This protocol outlines the steps for determining the EC₅₀ value of this compound using a stable HCV replicon cell line that expresses a luciferase reporter.

Principle of the Assay

HCV replicon-harboring cells are seeded in microplates and treated with serial dilutions of this compound. The drug inhibits HCV replication, leading to a decrease in the expression of the replicon-encoded luciferase reporter. After a set incubation period, the cells are lysed, and the luciferase activity is measured. The resulting data is used to generate a dose-response curve from which the EC₅₀ value is calculated. A parallel cytotoxicity assay is run to ensure the observed inhibition is not due to adverse effects on the host cells.

Materials and Reagents
  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., GT1b Bart79I Luc).

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Non-Essential Amino Acids (NEAA)

    • G418 (Geneticin) for selection

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • This compound (analytical grade)

    • Dimethyl Sulfoxide (DMSO, cell culture grade)

    • Luciferase Assay System (e.g., Bright-Glo™ or ONE-Glo™)

    • Cell Viability Assay Kit (e.g., CellTiter-Glo®, MTS, or Calcein AM)[9]

  • Equipment:

    • Sterile 96-well, white, clear-bottom tissue culture plates

    • CO₂ incubator (37°C, 5% CO₂)

    • Luminometer

    • Plate reader for cytotoxicity assay (absorbance or fluorescence)

    • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

Experimental Workflow

Experimental Workflow for this compound EC50 Determination A 1. Cell Seeding Seed HCV replicon cells in 96-well plates C 3. Cell Treatment Add drug dilutions to cells. Include 'cells only' and 'vehicle (DMSO)' controls. A->C B 2. Compound Preparation Prepare 10-point serial dilutions of this compound in DMSO/media B->C D 4. Incubation Incubate plates for 72 hours at 37°C, 5% CO2 C->D E 5. Assay Readout Perform Luciferase (EC50) and Cytotoxicity (CC50) assays in parallel plates D->E F 6. Data Acquisition Measure luminescence for EC50. Measure absorbance/fluorescence for CC50. E->F G 7. Data Analysis Normalize data and perform non-linear regression to calculate EC50 and CC50 values. F->G

Caption: Workflow for determining this compound EC₅₀ and CC₅₀ values using a cell-based replicon assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL).

  • Harvest the cells using Trypsin-EDTA when they are in the logarithmic growth phase.

  • Resuspend the cells in complete medium without G418.

  • Seed the cells into two 96-well white, clear-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium. One plate will be for the EC₅₀ determination (luciferase assay) and the other for the cytotoxicity assay.

  • Incubate the plates for 24 hours at 37°C with 5% CO₂.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform a serial dilution (e.g., 1:3) of the this compound stock in culture medium to create a 2X working solution for a 10-point dose titration.[9]

  • Include a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%).

  • Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate this compound dilution or control to each well.

  • Ensure each concentration is tested in triplicate or quadruplicate.[9]

Day 5: Assay Readout

  • After 72 hours of incubation, remove the plates from the incubator.

  • For the EC₅₀ Plate (Luciferase Assay):

    • Allow the plate and the luciferase assay reagent to equilibrate to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • For the CC₅₀ Plate (Cytotoxicity Assay):

    • Perform a cell viability assay according to the manufacturer's instructions (e.g., MTS or Calcein AM).[9]

    • Measure the absorbance or fluorescence using an appropriate plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Average the replicate readings for each concentration.

    • Normalize the data to the controls. The vehicle (DMSO) control represents 0% inhibition, and a "no inhibition" control (or a background reading from a potent inhibitor) can represent 100% inhibition.[9]

    • Percent Inhibition = 100 x [1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)]

  • Determine EC₅₀ and CC₅₀:

    • Plot the percent inhibition against the logarithm of the drug concentration.

    • Fit the data to a four-parameter non-linear regression model (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).

    • The EC₅₀ is the concentration of this compound that produces a 50% reduction in the luciferase signal.

    • The CC₅₀ (50% cytotoxic concentration) is calculated similarly from the cytotoxicity data.

  • Calculate Selectivity Index (SI):

    • The SI is a measure of the drug's therapeutic window.

    • SI = CC₅₀ / EC₅₀

    • A higher SI value indicates a more favorable safety profile, as the drug is effective at concentrations far below those at which it is toxic to the cells.

References

Application Notes and Protocols for Inducing and Analyzing Grazoprevir Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir (MK-5172) is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2] While this compound is a key component of successful HCV treatment regimens, the high mutation rate of the virus can lead to the emergence of drug resistance.[1] Understanding the mechanisms of resistance is crucial for the development of next-generation antivirals and for optimizing treatment strategies. These application notes provide detailed protocols for inducing and analyzing this compound resistance mutations in both cell-based and biochemical assays.

The primary mechanism of action of this compound involves binding to the active site of the NS3/4A protease, thereby preventing the cleavage of the viral polyprotein into mature, functional proteins required for viral replication.[2] Resistance to this compound is primarily conferred by specific amino acid substitutions in the NS3 protease.[3][4] These resistance-associated substitutions (RASs) can reduce the binding affinity of the drug to the enzyme, thereby diminishing its inhibitory effect.[2]

Key Resistance-Associated Substitutions

Several key amino acid positions within the HCV NS3 protease have been identified as hotspots for mutations that confer resistance to this compound. These include:

  • Y56H: A substitution at this position can impact the interaction of the drug with the enzyme.

  • R155K: While this mutation can confer resistance to some protease inhibitors, this compound generally retains activity against it.[5]

  • A156T/V: Changes at this position can significantly reduce this compound susceptibility.[6][7]

  • D168A/G/V: Substitutions at this position are frequently observed in patients who fail this compound-containing therapies and lead to a substantial loss of susceptibility.[3][8]

Data Presentation: In Vitro Efficacy of this compound Against Common RASs

The following tables summarize the in vitro activity of this compound against wild-type HCV and common resistance-associated substitutions in both cell-based replicon assays (EC50) and biochemical enzymatic assays (Ki).

Table 1: Cell-Based Antiviral Activity of this compound (EC50)

HCV GenotypeNS3/4A VariantEC50 (nM)Fold Change vs. Wild-TypeReference
1aWild-Type0.4-[9]
1aQ80K0.41[9]
1aR155K0.51.25[9]
1aD168A54.8137[10]
1aD168V22.147[10]
1bWild-Type0.2-[9]
1bY56H1.89[9]
1bA156T8.844[9]
1bD168A11.256[9]
4aWild-Type0.7-[10]
4aD168A95.9137[10]
4aD168V32.947[10]

Table 2: Biochemical Inhibitory Activity of this compound (Ki)

HCV GenotypeNS3/4A VariantKi (nM)Fold Change vs. Wild-TypeReference
1aWild-Type0.010-[9]
1aQ80K0.0121.2[9]
1aR155K0.0151.5[9]
1aD168A1.1110[9]
1bWild-Type0.007-[9]
1bY56H0.0639[9]
1bA156T0.30844[9]
1bD168A0.39256[9]

Experimental Protocols

Protocol 1: Induction of this compound Resistance in HCV Replicon Cells

This protocol describes the selection of this compound-resistant HCV replicon cell lines through long-term culture in the presence of the inhibitor.

Materials:

  • Huh-7 cells harboring a selectable HCV replicon (e.g., containing a neomycin resistance gene).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).

  • G418 (Geneticin) for maintaining replicon cells.

  • This compound (stock solution in DMSO).

  • 96-well and 6-well cell culture plates.

  • Reagents for RNA extraction and RT-PCR.

Procedure:

  • Establishment of Stable Replicon Cell Lines:

    • Transfect Huh-7 cells with in vitro transcribed HCV replicon RNA.

    • Select for stable replicon-harboring cells by culturing in the presence of G418 (concentration to be determined by a kill curve, typically 0.5 mg/mL).[11]

    • Expand G418-resistant colonies to establish a stable cell line.

  • Resistance Selection:

    • Seed the stable replicon cells in 6-well plates.

    • Culture the cells in the presence of increasing concentrations of this compound. Start with a concentration equal to the EC50 value and gradually increase the concentration in subsequent passages (e.g., 2x, 5x, 10x EC50).[10][11]

    • Passage the cells every 3-5 days, re-seeding them at a lower density and maintaining the drug pressure.

    • Monitor the cultures for the emergence of resistant colonies, which will be able to grow in the presence of high concentrations of this compound. This process can take several weeks to months.[6]

  • Isolation and Characterization of Resistant Clones:

    • Isolate individual resistant colonies using cloning cylinders or by limiting dilution.

    • Expand each clonal population.

    • Extract total RNA from the resistant cell clones.

    • Perform RT-PCR to amplify the NS3/4A coding region.

    • Sequence the PCR products (Sanger or Next-Generation Sequencing) to identify mutations.[1]

Protocol 2: Phenotypic Analysis of this compound Resistance using a Transient Replicon Assay

This protocol is used to determine the EC50 of this compound against specific NS3/4A mutations in a transient replication assay, often using a luciferase reporter replicon for ease of quantification.

Materials:

  • Huh-7.5 cells (highly permissive for HCV replication).

  • In vitro transcribed HCV replicon RNA (wild-type and mutant) containing a reporter gene (e.g., firefly or Renilla luciferase).[11][12]

  • Transfection reagent (e.g., DMRIE-C or electroporation cuvettes).[12]

  • 96-well white, clear-bottom assay plates.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Site-Directed Mutagenesis:

    • Introduce desired mutations (e.g., D168A) into the NS3/4A region of the replicon plasmid using a site-directed mutagenesis kit.[13][14][15][16]

    • Verify the presence of the mutation by DNA sequencing.

  • In Vitro Transcription:

    • Linearize the wild-type and mutant replicon plasmids.

    • Use an in vitro transcription kit (e.g., T7 MEGAScript) to synthesize replicon RNA.[17]

  • Transient Transfection and Drug Treatment:

    • Transfect Huh-7.5 cells with the in vitro transcribed wild-type or mutant replicon RNA.[12]

    • After 16 hours, seed the transfected cells into 96-well plates at a density of 10,000 cells/well.[12]

    • Add serial dilutions of this compound to the wells. Include a DMSO-only control.

  • Luciferase Assay:

    • Incubate the plates for 72 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of replication inhibition for each drug concentration relative to the DMSO control.

    • Determine the EC50 value (the drug concentration that inhibits 50% of replication) by fitting the data to a dose-response curve using appropriate software.[12]

    • Calculate the fold-resistance by dividing the EC50 of the mutant by the EC50 of the wild-type replicon.

Protocol 3: Biochemical Analysis of this compound Inhibition of NS3/4A Protease

This protocol describes the determination of the inhibitory constant (Ki) of this compound against purified wild-type and mutant NS3/4A protease.

Materials:

  • Purified recombinant HCV NS3/4A protease (wild-type and mutant).

  • Fluorogenic NS3/4A substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).[18]

  • This compound.

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Expression and Purification of NS3/4A Protease:

    • Express the wild-type and mutant NS3/4A protease (e.g., in E. coli).

    • Purify the protein using affinity chromatography (e.g., Ni-NTA).[8][18]

  • Enzymatic Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the NS3/4A protease (final concentration ~40 nM) to the wells containing the diluted inhibitor or DMSO control.[18]

    • Incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate (final concentration ~60 µM).[18]

    • Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths will depend on the substrate).

  • Data Analysis:

    • Determine the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC50 value (the inhibitor concentration that reduces enzyme activity by 50%).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Visualizations

Grazoprevir_Mechanism_of_Action cluster_hcv_lifecycle HCV Replication Cycle cluster_inhibition Mechanism of Inhibition & Resistance HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Processing Block Block of Polyprotein Cleavage Polyprotein->Block Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins Cleavage Inhibited_NS3_4A Inhibited NS3/4A Replication_Complex Replication Complex Mature_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA This compound This compound This compound->NS3_4A Binds to Active Site Reduced_Binding Reduced this compound Binding This compound->Reduced_Binding Ineffective Binding Inhibited_NS3_4A->Block Leads to RAS Resistance-Associated Substitutions (RASs) e.g., D168A RAS->NS3_4A Alters Active Site RAS->Reduced_Binding Resistance_Selection_Workflow cluster_workflow In Vitro Resistance Selection Workflow start Start with Stable HCV Replicon Cell Line culture Culture with Increasing Concentrations of this compound start->culture selection Selection of Resistant Colonies culture->selection isolation Isolate and Expand Clonal Populations selection->isolation analysis RNA Extraction, RT-PCR, and Sequencing isolation->analysis identification Identify NS3/4A Mutations analysis->identification Phenotypic_Analysis_Workflow cluster_pheno_workflow Phenotypic Analysis Workflow mutagenesis Site-Directed Mutagenesis of Replicon Plasmid transcription In Vitro Transcription of Replicon RNA mutagenesis->transcription transfection Transient Transfection of Huh-7.5 Cells transcription->transfection treatment Treat with Serial Dilutions of this compound transfection->treatment assay Luciferase Assay (72h post-treatment) treatment->assay analysis Data Analysis: Calculate EC50 and Fold-Resistance assay->analysis

References

Application Notes and Protocols: Use of Grazoprevir in Combination with Elbasvir in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the clinical application of Grazoprevir in combination with Elbasvir for the treatment of chronic Hepatitis C Virus (HCV) infection. This compound is a potent second-generation inhibitor of the HCV NS3/4A protease, an enzyme critical for viral replication. Elbasvir is a highly effective inhibitor of the HCV NS5A protein, which is essential for both viral RNA replication and virion assembly.[1][2] The fixed-dose combination of this compound and Elbasvir offers an all-oral, once-daily regimen that has demonstrated high efficacy and a favorable safety profile across a broad range of HCV-infected patient populations.[3]

These application notes summarize key quantitative data from pivotal clinical trials, detail the experimental protocols employed in these studies, and visualize the underlying mechanisms of action and experimental workflows.

Data Presentation

The efficacy and safety of the this compound/Elbasvir combination have been rigorously evaluated in a series of global Phase II and Phase III clinical trials. The primary efficacy endpoint in these trials was Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as having an undetectable level of HCV RNA.

Efficacy: Sustained Virologic Response (SVR12)

The following tables summarize the SVR12 rates across different patient populations and HCV genotypes.

Table 1: SVR12 Rates in Treatment-Naïve Patients (C-EDGE TN Trial) [4][5]

Patient PopulationRegimenSVR12 Rate (n/N)95% Confidence Interval
Overall GZR/EBR for 12 weeks95% (299/316)92% - 97%
Genotype 1a GZR/EBR for 12 weeks92% (144/157)86% - 96%
Genotype 1b GZR/EBR for 12 weeks99% (129/131)95% - 100%
Genotype 4 GZR/EBR for 12 weeks100% (18/18)82% - 100%
Genotype 6 GZR/EBR for 12 weeks80% (8/10)44% - 98%
With Cirrhosis GZR/EBR for 12 weeks97% (68/70)90% - 100%
Without Cirrhosis GZR/EBR for 12 weeks94% (231/246)90% - 97%

Table 2: SVR12 Rates in Treatment-Experienced Patients (C-EDGE TE Trial) [4][5][6]

Patient PopulationRegimenSVR12 Rate (n/N)
Overall GZR/EBR for 12 weeks92% (97/105)
GZR/EBR + RBV for 12 weeks94% (98/104)
GZR/EBR for 16 weeks92% (97/105)
GZR/EBR + RBV for 16 weeks97% (103/106)
Prior Null Responders (GT1) GZR/EBR + RBV for 16/18 weeks100% (49/49)
Prior Partial Responders (GT1) GZR/EBR + RBV for 16/18 weeks100% (49/49)
Prior Relapsers (GT1) GZR/EBR for 12 weeks91.4% (74/81)

Table 3: SVR12 Rates in Special Patient Populations

Clinical TrialPatient PopulationRegimenSVR12 Rate (n/N)
C-EDGE CO-INFECTION HCV/HIV Co-infected (GT1, 4, 6)GZR/EBR for 12 weeks96% (210/218)[4][7]
C-SURFER Chronic Kidney Disease (Stage 4-5, GT1)GZR/EBR for 12 weeks99% (115/116)[8][9][10]
C-SALVAGE Prior failure of Peg-IFN/RBV + first-gen PI (GT1)GZR/EBR + RBV for 12 weeks96.2% (76/79)[11]
C-EDGE IBLD Inherited Blood Disorders (e.g., Hemophilia, Sickle Cell)GZR/EBR for 12 weeks93.5% (100/107)[12]
Safety and Tolerability

The combination of this compound and Elbasvir was generally well-tolerated in clinical trials. The most common adverse events were mild to moderate in severity.

Table 4: Common Adverse Events (Reported in ≥5% of Patients in Pooled Analysis) [13]

Adverse EventGZR/EBR for 12 weeks (N=1743)GZR/EBR + RBV for 16-18 weeks
Headache 10.6%21.6%
Fatigue 8.7%32.7%
Nasopharyngitis 5.8%N/A
Nausea 5.1%15.8%
Diarrhea 5.0%N/A

Serious adverse events were infrequent, occurring in approximately 2.1% of patients receiving this compound/Elbasvir for 12 weeks.[13] Discontinuation of treatment due to adverse events was also low, at around 0.7%.[13]

Pharmacokinetics

Pharmacokinetic parameters for this compound and Elbasvir have been characterized in healthy volunteers and HCV-infected patients.

Table 5: Key Pharmacokinetic Parameters (Single Dose Administration) [14]

DrugTmax (median)Elimination Half-life (t½)
Elbasvir (50 mg) 3-4 hours~18 hours
This compound (100 mg) 3-4 hours~30 hours

Following multiple-dose administration, both drugs accumulate, with AUC0–24 accumulation ratios of approximately 1.58 for Elbasvir and 2.35 for this compound.[14] Both drugs are primarily excreted in the feces.[15]

Experimental Protocols

The following section outlines the general methodologies employed in the pivotal Phase III trials of this compound and Elbasvir.

Study Design and Patient Population
  • General Design: Most pivotal trials were randomized, controlled studies. The C-EDGE TN and C-SURFER trials included a placebo-controlled, deferred treatment arm, while C-EDGE TE was an open-label study.[4][6][8] C-EDGE CO-INFECTION was a single-arm, open-label trial.[4]

  • Key Inclusion Criteria:

    • Adults with chronic HCV infection (Genotypes 1, 4, or 6).

    • Specific trials enrolled treatment-naïve patients, those who had failed previous interferon-based therapy, or patients with specific comorbidities like HIV co-infection or advanced chronic kidney disease.[4][16]

    • Patients with and without compensated cirrhosis were included.[4]

  • Key Exclusion Criteria:

    • Decompensated liver disease.

    • Hepatitis B virus co-infection (in most trials).

    • Previous treatment with a direct-acting antiviral agent (in initial trials).[6]

Treatment Regimens
  • Investigational Arm: A fixed-dose combination tablet of this compound 100 mg and Elbasvir 50 mg, administered orally once daily.[7]

  • Treatment Duration: Typically 12 weeks. In some treatment-experienced populations, the duration was extended to 16 or 18 weeks, sometimes with the addition of ribavirin.[3][5]

  • Control Arm: Where applicable, a placebo was administered for a set period, after which patients were typically switched to the active treatment (deferred treatment arm).[4][8]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: Sustained Virologic Response at 12 weeks after cessation of therapy (SVR12), defined as HCV RNA levels below the lower limit of quantification (typically <15 IU/mL).[8]

  • Virologic Monitoring: HCV RNA levels were monitored at baseline, during treatment, at the end of treatment, and at specified follow-up intervals (e.g., 4, 12, and 24 weeks post-treatment).

  • Safety Monitoring: Adverse events were recorded throughout the study and for a follow-up period. Laboratory parameters, including liver function tests (ALT, AST, bilirubin), were monitored at baseline and at regular intervals during and after treatment.[17]

Virological Assays
  • HCV RNA Quantification: Plasma HCV RNA levels were quantified using a real-time polymerase chain reaction (PCR) assay.

  • Resistance Testing: Population sequencing was performed at baseline and in cases of virologic failure to identify the presence of resistance-associated substitutions (RASs) in the NS3 and NS5A regions of the HCV genome.[11]

Visualizations

Mechanism of Action of this compound and Elbasvir

The combination of this compound and Elbasvir targets two distinct and essential components of the HCV replication machinery.

HCV_Replication_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3, NS4A, NS5A, etc.) Polyprotein->NS_Proteins Cleavage Replication_Complex Replication Complex (Membranous Web) NS_Proteins->Replication_Complex Virion_Assembly Virion Assembly NS_Proteins->Virion_Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication New_HCV_RNA->Virion_Assembly New_Virions New Virions Virion_Assembly->New_Virions This compound This compound (NS3/4A Inhibitor) This compound->Polyprotein Inhibits Cleavage Elbasvir Elbasvir (NS5A Inhibitor) Elbasvir->Replication_Complex Inhibits Formation Elbasvir->Virion_Assembly Inhibits Assembly

Caption: Mechanism of action of this compound and Elbasvir in inhibiting HCV replication.

HCV Evasion of Innate Immunity and a Target for this compound

The HCV NS3/4A protease not only processes the viral polyprotein but also cleaves key host proteins involved in the innate immune response, thereby helping the virus evade detection.

Innate_Immunity_Evasion cluster_pathway Innate Immune Signaling Viral_RNA Viral RNA (dsRNA intermediate) RIGI RIG-I Viral_RNA->RIGI MAVS MAVS RIGI->MAVS IRF3 IRF3 MAVS->IRF3 Signal Transduction Interferon Type I Interferon Production IRF3->Interferon NS34A HCV NS3/4A Protease NS34A->MAVS Cleavage This compound This compound This compound->NS34A Inhibition Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HCV RNA, Genotype, Fibrosis) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (12-16 weeks) GZR/EBR +/- RBV Randomization->Treatment EOT End of Treatment (EOT) Assessment Treatment->EOT FollowUp Post-Treatment Follow-Up EOT->FollowUp SVR12 SVR12 Assessment (Primary Endpoint) FollowUp->SVR12

References

Application Notes & Protocols: Simultaneous Estimation of Grazoprevir and Elbasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the simultaneous quantification of Grazoprevir and Elbasvir in pharmaceutical formulations. The protocols detailed below are based on established and published methodologies, offering robust and reliable approaches for quality control and research purposes.

Introduction

This compound, a potent NS3/4A protease inhibitor, and Elbasvir, an NS5A inhibitor, are co-formulated as a fixed-dose combination for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] Accurate and precise analytical methods are crucial for ensuring the quality, efficacy, and safety of this combination therapy. This document outlines protocols for two widely used analytical techniques: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

Method 1: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly specific and sensitive method for the simultaneous determination of this compound and Elbasvir. Several validated methods have been reported, offering flexibility in terms of chromatographic conditions.

Data Presentation: Comparison of Reported RP-HPLC Methods
ParameterMethod AMethod BMethod CMethod DMethod E
Stationary Phase (Column) Kromosil C18 (250 x 4.6 mm, 5µm)[4][5]BDS Hypersil C18[6][7]Zodiac C18 (150 x 4.6 mm, 5µm)[8]Inertsil ODS 3V[2]Sunsil C18 (250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Buffer: Acetonitrile (45:55 v/v) (Buffer: Di-Potassium Hydrogen Ortho Phosphate)[4][5]Acetonitrile: Methanol (50:50, v/v)[6][10]0.1% Orthophosphoric acid: Acetonitrile (50:50 v/v)[8]0.1% OPA and Methanol (50:50)[3]0.1M NaH2PO4: Methanol (60:40 v/v), pH 4.0[9]
Flow Rate 1.0 mL/min[4][5]1.0 mL/min[6][10]1.0 mL/min[8]1.0 mL/min[3]1.2 mL/min[9]
Detection Wavelength 215 nm[4][5]253 nm[6][10]260 nm[2][7][8][11]225 nm[3]260 nm[9]
Retention Time (this compound) 3.004 min[4][5]Not Specified3.30 min[8]1.867 min[3]Not Specified
Retention Time (Elbasvir) 2.503 min[4][5]Not Specified2.32 min[8]2.812 min[3]Not Specified
Linearity Range (this compound) 25-150 µg/mL[7]1-20 µg/mL[6][10]25-150 µg/mL50-150 µg/mL[9]25-150 µg/mL
Linearity Range (Elbasvir) 12.5-75 µg/mL[7]1-20 µg/mL[6][10]12.5-75 µg/mL25-75 µg/mL[9]12.5-75 µg/mL
% Recovery (this compound) 98.17%[4][5]Not Specified99.49%[8]~100%[3]100.08%-100.45%[9]
% Recovery (Elbasvir) 99.83%[4][5]Not Specified100.16%[8]~100%[3]99.60%-100.06%[9]
LOD (this compound) 0.73 µg/mL[4][5]Not Specified0.28 µg/mL[8]0.290 µg/mL[9]0.53 µg/mL[12]
LOQ (this compound) 0.24 µg/mL[4][5]Not Specified0.86 µg/mL[8]0.968 µg/mL[9]1.633 µg/mL[12]
LOD (Elbasvir) 0.19 µg/mL[4][5]Not Specified0.30 µg/mL[8]0.137 µg/mL[9]0.81 µg/mL[12]
LOQ (Elbasvir) 0.06 µg/mL[4][5]Not Specified0.92 µg/mL[8]0.574 µg/mL[9]2.46 µg/mL[12]
Experimental Protocol: RP-HPLC

This protocol provides a generalized procedure based on the commonly reported parameters. It is recommended to optimize the method for your specific instrumentation and laboratory conditions.

1. Materials and Reagents

  • This compound and Elbasvir reference standards

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Di-Potassium Hydrogen Ortho Phosphate or Orthophosphoric acid (for buffer preparation)

  • HPLC grade water

  • Pharmaceutical dosage form (e.g., Zepatier® tablets)

2. Instrumentation

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Ultrasonic bath

  • 0.45 µm membrane filters

3. Preparation of Mobile Phase

  • Prepare the desired mobile phase composition by accurately mixing the specified volumes of buffer and organic solvent (e.g., Buffer:Acetonitrile 45:55 v/v).

  • Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration.

4. Preparation of Standard Stock Solutions

  • Accurately weigh about 100 mg of this compound and 50 mg of Elbasvir reference standards and transfer to separate 100 mL volumetric flasks.

  • Dissolve the standards in a suitable diluent (e.g., Methanol or mobile phase) and make up the volume to the mark. This will give stock solutions of 1000 µg/mL for this compound and 500 µg/mL for Elbasvir.

  • From these stock solutions, prepare a mixed working standard solution of a suitable concentration (e.g., 100 µg/mL of this compound and 50 µg/mL of Elbasvir) by diluting with the mobile phase.[8]

5. Preparation of Sample Solution

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound (and 50 mg of Elbasvir) and transfer to a 100 mL volumetric flask.[6]

  • Add about 70 mL of the diluent and sonicate for 15-20 minutes to ensure complete dissolution of the drugs.[6]

  • Make up the volume to the mark with the diluent.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.

6. Chromatographic Analysis

  • Set the chromatographic conditions as per the selected method (refer to the data table).

  • Inject 20 µL of the blank (mobile phase), standard, and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for this compound and Elbasvir.

7. Calculation

  • Calculate the amount of this compound and Elbasvir in the sample using the following formula:

Workflow Diagram: RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing HPLC_System HPLC System Setup (Column, Flow Rate, Wavelength) MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Inject Blank, Standard, and Sample Solutions StandardPrep->Injection SamplePrep Sample Solution (from Tablets) SamplePrep->Injection HPLC_System->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram PeakIntegration Peak Integration & Area Measurement Chromatogram->PeakIntegration Calculation Concentration Calculation PeakIntegration->Calculation Report Final Report Calculation->Report

Caption: Workflow for RP-HPLC analysis of this compound and Elbasvir.

Method 2: UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid alternative for the simultaneous estimation of this compound and Elbasvir, particularly for routine quality control. Several chemometric-assisted methods have been developed to resolve the spectral overlap between the two drugs.[13][14][15][16]

Data Presentation: Comparison of Reported UV-Spectrophotometric Methods
ParameterMethod F (Dual Wavelength)Method G (Simultaneous Equation)
Principle The absorbance difference between two wavelengths is directly proportional to the concentration of the component of interest, while being zero for the other component.[13][14]The concentration of each component is calculated by solving simultaneous equations using the absorbance values at the λmax of each drug.[16]
Wavelengths for this compound 375 nm and 334.5 nm[13][14]253 nm (λmax of this compound)[16]
Wavelengths for Elbasvir 351 nm and 315 nm[13][14]369 nm (λmax of Elbasvir)[16]
Solvent MethanolNot Specified
Linearity Range Not SpecifiedNot Specified
Application Pharmaceutical Dosage Form[13][14]Pharmaceutical Dosage Form[16]
Experimental Protocol: UV-Visible Spectrophotometry (Dual Wavelength Method)

1. Materials and Reagents

  • This compound and Elbasvir reference standards

  • Methanol (Spectroscopic grade)

  • Pharmaceutical dosage form (e.g., Zepatier® tablets)

2. Instrumentation

  • UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cuvettes

3. Preparation of Standard Stock Solutions

  • Accurately weigh 10 mg each of this compound and Elbasvir reference standards and dissolve in separate 100 mL volumetric flasks with methanol to get stock solutions of 100 µg/mL.

4. Selection of Wavelengths

  • Scan the standard solutions of this compound and Elbasvir in the UV range (200-400 nm).

  • For the determination of this compound, select two wavelengths where the absorbance of Elbasvir is the same.

  • For the determination of Elbasvir, select two wavelengths where the absorbance of this compound is the same (e.g., 351 nm and 315 nm).[13][14]

5. Preparation of Sample Solution

  • Prepare the sample solution as described in the RP-HPLC protocol, using methanol as the solvent.

  • Dilute the final solution to obtain a concentration within the Beer-Lambert's law range.

6. Spectrophotometric Measurement

  • For the estimation of Elbasvir, measure the absorbance of the sample solution at 351 nm and 315 nm and calculate the difference.

  • For the estimation of this compound, measure the absorbance of the sample solution at the two selected wavelengths for this compound and calculate the difference.

7. Calculation

  • Prepare calibration curves for both drugs using their respective absorbance differences at the selected wavelengths.

  • Determine the concentration of this compound and Elbasvir in the sample solution from their respective calibration curves.

Workflow Diagram: UV-Spectrophotometric Analysis

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solutions (this compound & Elbasvir) WavelengthSelection Wavelength Selection (from UV Scan) StandardPrep->WavelengthSelection CalibrationCurve Prepare Calibration Curves StandardPrep->CalibrationCurve SamplePrep Sample Solution (from Tablets) AbsorbanceMeasurement Measure Absorbance at Selected Wavelengths SamplePrep->AbsorbanceMeasurement WavelengthSelection->AbsorbanceMeasurement ConcentrationDet Determine Concentration AbsorbanceMeasurement->ConcentrationDet CalibrationCurve->ConcentrationDet Report Final Report ConcentrationDet->Report

Caption: Workflow for UV-Vis spectrophotometric analysis.

Conclusion

The described RP-HPLC and UV-Visible spectrophotometric methods are suitable for the simultaneous estimation of this compound and Elbasvir in pharmaceutical dosage forms. The choice of method will depend on the specific requirements of the analysis, with HPLC offering higher selectivity and sensitivity, and UV spectrophotometry providing a more rapid and economical option for routine analysis. All methods should be properly validated according to ICH guidelines before implementation in a quality control laboratory.

References

Application Notes and Protocols for In Vitro Models: Studying Grazoprevir's Effect on Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grazoprevir is a potent, second-generation, direct-acting antiviral (DAA) agent approved for the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] It is a macrocyclic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[1][3][4] The NS3/4A protease is essential for the HCV life cycle, as it is responsible for cleaving the viral polyprotein into mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are necessary for viral replication.[2][5][6] By blocking the activity of this enzyme, this compound effectively halts viral replication.[5][6]

The development and characterization of antiviral agents like this compound heavily rely on robust in vitro models that can accurately recapitulate aspects of the viral life cycle and allow for the quantitative assessment of a compound's potency and resistance profile. Due to the difficulties in efficiently culturing HCV in the laboratory, subgenomic replicon systems and, more recently, infectious cell culture systems have become the workhorses for HCV drug discovery and development.[7][8][9][10]

These application notes provide detailed protocols for key in vitro assays used to characterize the antiviral activity of this compound against HCV, including methods to determine its potency and to select and analyze resistant variants.

Application Note 1: Determination of this compound's Antiviral Potency using the HCV Replicon System

The HCV replicon system is a powerful tool for studying the replication of the viral genome in a controlled cell culture environment.[8][10] HCV replicons are subgenomic HCV RNA molecules that can replicate autonomously within hepatoma cell lines, most commonly Huh-7 cells and their derivatives.[7][10] These replicons typically contain the HCV nonstructural proteins (NS3 to NS5B) responsible for RNA replication, along with a selectable marker, such as the neomycin phosphotransferase gene (Neo), and often a reporter gene like luciferase. The antiviral activity of a compound is determined by measuring the reduction in replicon RNA levels or reporter gene activity in the presence of the inhibitor.

Quantitative Data: Potency of this compound in HCV Replicon Assays

The following tables summarize the in vitro potency of this compound against various HCV genotypes and resistance-associated substitutions (RASs) in the NS3 protein. The 50% effective concentration (EC50) is the concentration of the drug that inhibits 50% of viral replication.

Table 1: Potency of this compound Against Wild-Type HCV Genotypes in Replicon Assays

HCV Genotype/SubtypeReplicon SystemEC50 (nM)Reference(s)
Genotype 1a (H77)Subgenomic Replicon0.4[3]
Genotype 1b (Con1)Subgenomic Replicon0.5[3]
Genotype 2a (JFH-1)Chimeric Replicon1.1[4]
Genotype 3a (S52)Full-Length Replicon9.7[3][4]
Genotype 4a (ED43)Subgenomic Replicon0.7[11][12]
Genotype 5aChimeric Replicon0.2[3]
Genotype 6aChimeric Replicon0.3[3]

Table 2: Effect of NS3 Resistance-Associated Substitutions (RASs) on this compound Potency (Genotype 1a)

NS3 SubstitutionEC50 (nM)Fold Change vs. Wild-TypeReference(s)
Wild-Type0.41.0[3]
R155K1.33.3[13]
A156T160400[3]
D168A54.8137[12]
D168V18.847[12]
I170V1.042.6[13]
Experimental Protocol: HCV Replicon Luciferase Assay

This protocol describes a transient assay to determine the EC50 of this compound using a luciferase-based HCV replicon.

Materials:

  • Huh-7.5 cells (or other permissive Huh-7 derived cell line)[10]

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • In vitro transcribed HCV replicon RNA (e.g., genotype 1b with a luciferase reporter).

  • Electroporation cuvettes (4 mm gap).

  • Electroporator (e.g., Bio-Rad Gene Pulser).

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates (white, clear bottom for microscopy).

  • Luciferase assay reagent (e.g., Promega Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Preparation: Culture Huh-7.5 cells in complete DMEM. On the day of the experiment, harvest cells that are in the logarithmic growth phase and are >95% viable. Wash the cells with ice-cold, serum-free DMEM and resuspend at a concentration of 1 x 10^7 cells/mL in serum-free DMEM.

  • Electroporation: Mix 400 µL of the cell suspension with 10 µg of HCV replicon RNA in an electroporation cuvette. Electroporate using optimized settings (e.g., 270 V, 950 µF, and maximum resistance).

  • Cell Plating: Immediately after electroporation, transfer the cells to a tube containing 10 mL of pre-warmed complete DMEM. Gently mix and plate 100 µL of the cell suspension (containing approximately 1 x 10^4 cells) into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in complete DMEM. Four hours after plating the cells, remove the medium and add 100 µL of medium containing the desired concentrations of this compound. Include a "no drug" control (DMSO vehicle only) and a "no replicon" control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal by subtracting the background signal from the "no replicon" control wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

Visualization: HCV Replicon Assay Workflow

HCV_Replicon_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Harvest Harvest Huh-7.5 Cells Electroporate Electroporate Cells with Replicon RNA Harvest->Electroporate Transcribe In Vitro Transcription of HCV Replicon RNA Transcribe->Electroporate Plate Plate Cells in 96-well Plate Electroporate->Plate Add_Drug Add Serial Dilutions of this compound Plate->Add_Drug Incubate Incubate for 72 hours Add_Drug->Incubate Lyse Lyse Cells & Add Luciferase Reagent Incubate->Lyse Measure Measure Luminescence Lyse->Measure Calculate Calculate EC50 Measure->Calculate

Caption: Workflow for determining this compound EC50 using an HCV replicon assay.

Application Note 2: In Vitro Selection and Characterization of this compound-Resistant HCV

A critical step in antiviral drug development is understanding the potential for the virus to develop resistance. In vitro resistance selection studies are used to identify the genetic substitutions that confer resistance to a drug and to quantify the level of resistance. This is typically done by culturing HCV replicons under the selective pressure of the antiviral agent.

Principle of Resistance Selection

HCV replicon-harboring cells are cultured in the presence of a selective agent (e.g., G418, for replicons containing the Neo gene) and increasing concentrations of this compound.[11] The error-prone nature of the HCV RNA polymerase leads to the generation of a diverse population of viral variants (quasispecies).[13] Under drug pressure, variants with substitutions in the NS3/4A protease that reduce the binding affinity of this compound will have a survival advantage and will be selected for. These resistant colonies can then be isolated, and the NS3/4A gene is sequenced to identify the resistance-associated substitutions (RASs).

Experimental Protocol: Colony Formation Assay for Resistance Selection

Materials:

  • Huh-7 cells stably harboring a selectable HCV replicon (e.g., genotype 1a with Neo gene).

  • Complete DMEM with 500 µg/mL G418.

  • This compound stock solution (in DMSO).

  • 6-well or 10-cm cell culture plates.

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol).

  • RNA extraction kit.

  • RT-PCR reagents and primers for the NS3/4A region.

  • Sanger sequencing reagents.

Procedure:

  • Cell Plating: Plate the stable replicon cells in 10-cm dishes at a low density (e.g., 5 x 10^4 cells/dish).

  • Drug Treatment: After 24 hours, replace the medium with complete DMEM containing 500 µg/mL G418 and various concentrations of this compound. The concentrations should be multiples of the previously determined EC50 or EC90 value (e.g., 1x, 3x, 10x, 30x, 100x EC50).[11][14] A "no drug" control should be included.

  • Selection: Culture the cells for 3-4 weeks, changing the medium with fresh drug and G418 every 3-4 days.

  • Colony Visualization and Isolation:

    • For visualization, fix the cells with methanol and stain with crystal violet. Count the number of resistant colonies that emerge at each drug concentration.

    • For isolation, identify well-isolated colonies, mark them, and pick them using cloning cylinders or by scraping.

  • Expansion and Analysis: Expand the isolated colonies in the presence of the selection concentration of this compound.

  • RNA Extraction and Sequencing: Extract total RNA from the expanded resistant cell populations. Perform RT-PCR to amplify the NS3/4A coding region. Sequence the PCR product to identify substitutions compared to the wild-type replicon sequence.

  • Phenotypic Confirmation: To confirm that the identified substitutions confer resistance, introduce them into a wild-type replicon background using site-directed mutagenesis. Then, perform a replicon potency assay (as described in Application Note 1) to determine the fold-change in EC50 for the mutant replicon compared to the wild-type.

Visualization: In Vitro Resistance Analysis Workflow

Resistance_Analysis_Workflow cluster_selection Resistance Selection cluster_genotype Genotypic Analysis cluster_phenotype Phenotypic Confirmation Start Stable HCV Replicon Cell Line Culture Culture with G418 and increasing [this compound] Start->Culture Isolate Isolate Resistant Colonies (3-4 weeks) Culture->Isolate Extract Extract RNA Isolate->Extract Amplify RT-PCR of NS3/4A Extract->Amplify Sequence Sequence to Identify RASs Amplify->Sequence Mutagenesis Site-Directed Mutagenesis of Wild-Type Replicon Sequence->Mutagenesis Assay Perform Replicon Assay Mutagenesis->Assay Confirm Confirm Fold-Change in EC50 Assay->Confirm

Caption: Workflow for selection and characterization of this compound resistance.

HCV Replication and this compound's Mechanism of Action

This compound acts by inhibiting the HCV NS3/4A protease, a critical enzyme in the viral replication cycle. The following diagram illustrates the HCV polyprotein processing pathway and highlights the point of inhibition by this compound.

Visualization: HCV Polyprotein Processing and Inhibition by this compound

HCV_Lifecycle cluster_host Host Cell cluster_proteins Mature Viral Proteins Translation Translation of Viral RNA on Ribosome Polyprotein HCV Polyprotein Translation->Polyprotein Structural Structural (Core, E1, E2) Polyprotein->Structural Cleavage NonStructural Non-Structural (NS2, NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NonStructural Cleavage Host_Protease Host Proteases Host_Protease->Polyprotein NS3_4A NS3/4A Protease NS3_4A->Polyprotein This compound This compound This compound->NS3_4A Inhibits Replication Viral RNA Replication NonStructural->Replication

Caption: this compound inhibits the NS3/4A protease, preventing HCV polyprotein processing.

References

Application Notes and Protocols for Next-Generation Sequencing Analysis of Grazoprevir Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a key enzyme essential for viral replication.[1][2][3] It is a direct-acting antiviral agent (DAA) used in combination therapies to treat chronic HCV infections, particularly genotypes 1 and 4.[2] The emergence of drug resistance, through the selection of amino acid substitutions in the NS3/4A protease, can lead to treatment failure. Next-generation sequencing (NGS) offers a highly sensitive and quantitative method for the detection of these resistance-associated substitutions (RASs), enabling the identification of minor viral variants that may not be detectable by traditional Sanger sequencing.[4][5] This document provides detailed application notes and protocols for the use of NGS in the analysis of this compound resistance.

Mechanism of Action and Resistance

This compound functions by blocking the catalytic activity of the NS3/4A serine protease.[3] This enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for viral replication.[2][6] By inhibiting this process, this compound effectively halts the viral life cycle.[2][6]

Resistance to this compound primarily arises from specific amino acid substitutions within the NS3 protease domain. These substitutions can reduce the binding affinity of the drug to the enzyme, thereby diminishing its inhibitory effect. Key amino acid positions associated with this compound resistance include 155, 156, and 168.[2] While substitutions at position Q80, which confer resistance to some other protease inhibitors, do not significantly impact this compound's efficacy.[2]

Signaling Pathway of this compound Action and Resistance

cluster_hcv_lifecycle HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Mature_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Processing Replication Viral Replication Mature_Proteins->Replication This compound This compound This compound->NS3_4A Inhibition RASs Resistance-Associated Substitutions (RASs) (e.g., D168A/V) RASs->NS3_4A Alters Binding Site

Caption: Mechanism of this compound action and resistance.

Quantitative Analysis of this compound Resistance

The impact of specific NS3 mutations on this compound susceptibility can be quantified using in vitro phenotypic assays, such as replicon systems.[4] The data is typically presented as a fold change in the half-maximal effective concentration (EC50) compared to the wild-type virus.

NS3 SubstitutionGenotypeFold Change in EC50 vs. Wild-TypeReference
Y56H1a3.5[4]
R155K1a4.8[4]
A156T1a>1000[4]
A156V1a130[4]
D168A1a137[6]
D168V1a47[6]
D168G1a10[6]

Experimental Protocols

Sample Collection and RNA Extraction
  • Sample Type: Plasma or serum from HCV-infected individuals.

  • Storage: Store samples at -80°C until use.

  • RNA Extraction: Extract viral RNA from 200-500 µL of plasma/serum using a commercially available viral RNA extraction kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

cDNA Synthesis and NS3/4A Amplification

This protocol utilizes a two-step RT-PCR approach to generate amplicons of the HCV NS3/4A protease region for NGS analysis.

  • cDNA Synthesis:

    • Combine 10 µL of extracted viral RNA with 1 µL of a gene-specific reverse primer (targeting a conserved region downstream of NS4A) and 1 µL of dNTPs (10 mM each).

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

    • Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of a reverse transcriptase enzyme.

    • Incubate at 50°C for 60 minutes, followed by heat inactivation at 70°C for 15 minutes.

  • Nested PCR Amplification:

    • First Round PCR:

      • Prepare a PCR master mix containing 25 µL of 2X PCR Master Mix, 1 µL of forward primer (targeting the beginning of the NS3 region), 1 µL of reverse primer (targeting the end of the NS4A region), 5 µL of cDNA, and nuclease-free water to a final volume of 50 µL.

      • Cycling conditions: 95°C for 3 min, followed by 35 cycles of 95°C for 30 sec, 55°C for 30 sec, and 72°C for 1 min, with a final extension at 72°C for 7 min.

    • Second Round (Nested) PCR:

      • Use 1 µL of the first-round PCR product as a template.

      • Utilize nested primers internal to the first-round primers. These primers should include adapter sequences required for the specific NGS platform (e.g., Illumina).

      • Cycling conditions are similar to the first round, with a potential adjustment of the annealing temperature based on the nested primer melting temperatures.

Note: Primer sequences should be designed based on conserved regions of the HCV NS3/4A gene across different genotypes to ensure broad coverage. It is recommended to use published and validated primer sets.

NGS Library Preparation and Sequencing
  • PCR Product Purification: Purify the nested PCR products using a PCR purification kit or magnetic beads to remove primers, dNTPs, and other reaction components.

  • Library Quantification and Quality Control: Quantify the purified amplicons using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Library Pooling and Sequencing: Pool the indexed libraries in equimolar concentrations. Perform sequencing on an appropriate NGS platform (e.g., Illumina MiSeq) according to the manufacturer's protocols. A paired-end sequencing approach is recommended.

Bioinformatic Analysis of NGS Data

The following workflow outlines the key steps for analyzing the raw NGS data to identify this compound resistance-associated substitutions.

Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (e.g., FastQC, Trimmomatic) Raw_Reads->QC Mapping Mapping to HCV Reference Genome (e.g., BWA, Bowtie2) QC->Mapping BAM Aligned Reads (BAM) Mapping->BAM Variant_Calling Variant Calling (e.g., GATK, LoFreq) BAM->Variant_Calling VCF Variant Call Format (VCF) Variant_Calling->VCF Annotation Annotation of Variants (e.g., SnpEff, ANNOVAR) VCF->Annotation RAS_Report Resistance-Associated Substitution Report Annotation->RAS_Report

Caption: Bioinformatic workflow for NGS data analysis.

  • Step 1: Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim low-quality bases and remove adapter sequences using tools such as Trimmomatic.

  • Step 2: Mapping: Align the quality-filtered reads to a genotype-specific HCV reference genome (specifically the NS3/4A region) using a suitable aligner like BWA or Bowtie2.

  • Step 3: Variant Calling: Identify single nucleotide variants (SNVs) from the aligned reads. For detecting low-frequency variants, tools like LoFreq are recommended. Set a detection threshold (e.g., 1%) to distinguish true variants from sequencing errors.

  • Step 4: Annotation: Annotate the identified variants to determine their effect on the amino acid sequence (e.g., synonymous, non-synonymous) and to identify known this compound RASs. Tools like SnpEff or ANNOVAR can be used for this purpose, with a custom database of known RASs.

  • Step 5: Reporting: Generate a final report detailing the identified RASs, their frequencies within the viral population, and their potential clinical significance for this compound treatment.

Conclusion

Next-generation sequencing provides a powerful tool for the detailed analysis of this compound resistance in HCV. The high sensitivity of NGS allows for the early detection of emerging resistance mutations and the characterization of the viral quasispecies landscape. The protocols and workflows outlined in this document provide a comprehensive guide for researchers and clinicians to implement NGS-based resistance testing, ultimately aiding in the optimization of antiviral therapy and the management of HCV infection.

References

Application of Grazoprevir in SARS-CoV-2 Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir, an FDA-approved antiviral agent, is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, essential for viral replication.[1][2] Given the structural similarities between HCV and SARS-CoV-2 proteases and the urgent need for effective COVID-19 therapeutics, this compound has been investigated as a repurposed drug candidate.[3] Research suggests that this compound may exert its anti-SARS-CoV-2 effects through a multi-pronged mechanism, targeting several viral and host proteins. While its efficacy as a standalone treatment is still under investigation, it has shown significant promise in synergistic combination with other antivirals like remdesivir.[3][4]

This document provides a summary of the current data on this compound's application in SARS-CoV-2 studies, detailed protocols for relevant experimental assays, and visualizations of its proposed mechanisms and experimental workflows.

Proposed Mechanism of Action

Initial studies, primarily computational and in vitro, suggest that this compound does not rely on a single mechanism but may inhibit SARS-CoV-2 replication by targeting multiple key proteins involved in the viral life cycle. This multi-target action could offer a higher barrier to the development of viral resistance.[5][6]

The proposed targets include:

  • Main Protease (Mpro/3CLpro): Inhibition of Mpro, which is critical for cleaving the viral polyprotein into functional non-structural proteins, thereby halting viral replication.[3]

  • Papain-Like Protease (PLpro): Inhibition of PLpro, another key enzyme for viral polyprotein processing and for stripping ubiquitin and ISG15 from host proteins to evade innate immunity.[3]

  • Viral Helicase (nsp13): Computational models predict that this compound binds with high affinity to the SARS-CoV-2 helicase, an enzyme essential for unwinding viral RNA during replication.[5]

  • Viral Entry: Some computational studies propose that this compound may also interfere with viral entry by binding to the host cell receptor ACE2 and the protease TMPRSS2, which primes the viral spike protein for fusion.[6]

Grazoprevir_MoA cluster_host Host Cell cluster_virus SARS-CoV-2 ACE2 ACE2 Receptor Replication Viral Replication & Assembly TMPRSS2 TMPRSS2 Virus Virion Virus->ACE2 Entry Polyprotein Viral Polyprotein Mpro Mpro Polyprotein->Mpro PLpro PLpro Polyprotein->PLpro Mpro->Replication PLpro->Replication Helicase Helicase (nsp13) Helicase->Replication This compound This compound This compound->ACE2 This compound->TMPRSS2 This compound->Mpro This compound->PLpro This compound->Helicase

Caption: Proposed multi-target mechanism of action of this compound against SARS-CoV-2.

Data Presentation

While specific EC50 or IC50 values for this compound as a standalone agent against SARS-CoV-2 are not consistently reported in the literature, its potential is highlighted by computational binding analyses and significant synergistic effects with the FDA-approved drug remdesivir.

ParameterTarget/SystemValueMethodReference
Binding Energy SARS-CoV-2 Helicase-49.1 kcal/molMM-GBSA (in silico)[5]
Docking Score SARS-CoV-2 Helicase-10.1 kcal/molMolecular Docking (in silico)[5]
Synergistic Effect SARS-CoV-2 in Calu-3 cells~20-fold shift in Remdesivir EC50 (to ~50 nM)Cell-based CPE Assay[4]
Synergistic Effect SARS-CoV-2 in Vero E6 cellsModerate Synergism (ZIP Score: +25.0)Cell-based Assay
Qualitative Activity SARS-CoV-2 ProteasesInhibition of Mpro and PLproEnzyme Activity Assays[3]
Qualitative Activity SARS-CoV-2 ReplicationInhibition in Vero and/or human cellsCell-based Assays[3]

CPE: Cytopathic Effect; MM-GBSA: Molecular Mechanics/Generalized Born Surface Area; ZIP: Zero Interaction Potency.

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of Mpro activity. The assay relies on a fluorogenic substrate that is cleaved by Mpro, separating a fluorophore from a quencher and producing a measurable fluorescent signal.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations (ensure the final DMSO concentration is <1%).

  • In a 384-well plate, add 5 µL of diluted this compound solution to the appropriate wells. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.

  • Add 10 µL of Mpro enzyme solution (e.g., final concentration of 50 nM) to all wells except the "no enzyme" control.

  • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 5 µL of the FRET substrate solution (e.g., final concentration of 20 µM) to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

  • Determine the percent inhibition relative to the "no inhibitor" control and plot against the inhibitor concentration to calculate the IC50 value using non-linear regression.

Mpro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare serial dilutions of this compound in DMSO and Assay Buffer C 3. Add this compound dilutions to 384-well plate A->C B 2. Prepare Mpro enzyme and FRET substrate solutions D 4. Add Mpro enzyme (Incubate 30 min @ RT) B->D E 5. Add FRET substrate to initiate reaction B->E C->D D->E F 6. Read fluorescence kinetically (37°C for 30 min) E->F G 7. Calculate reaction rates (fluorescence/time) F->G H 8. Determine % Inhibition G->H I 9. Plot dose-response curve and calculate IC50 H->I

Caption: Workflow for a FRET-based Mpro enzymatic inhibition assay.
SARS-CoV-2 Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of infectious SARS-CoV-2 in a cell culture model. The reduction in the number of viral plaques (zones of cell death) corresponds to the antiviral activity.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 isolate

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Infection Medium: DMEM with 2% FBS

  • Overlay Medium: 1:1 mixture of 2X MEM and 1.2% Avicel or Carboxymethylcellulose (CMC)

  • This compound

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 4% Paraformaldehyde (PFA) for fixation

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding (Day 1): Seed Vero E6 cells in 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 2.5 x 10^5 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation & Infection (Day 2):

    • Prepare serial dilutions of this compound in infection medium.

    • Prepare a viral dilution in infection medium calculated to produce 50-100 plaques per well.

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add 200 µL of the prepared drug-virus mixture to each well. For controls, use virus only (no drug) and cells only (no virus, no drug).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay Application (Day 2): After incubation, aspirate the inoculum and add 1 mL of the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to discrete plaque formation.

  • Incubation (Day 2-4): Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Fixation and Staining (Day 4 or 5):

    • Aspirate the overlay medium.

    • Fix the cells by adding 1 mL of 4% PFA to each well and incubating for 30 minutes at room temperature.

    • Carefully remove the PFA and wash the wells with water.

    • Add 0.5 mL of crystal violet solution to each well and stain for 15-20 minutes.

    • Wash the plates gently with water to remove excess stain and allow them to air dry.

  • Plaque Counting and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.

    • Determine the EC50 value (the concentration that inhibits plaque formation by 50%) by plotting the percent reduction against the drug concentration.

Plaque_Assay_Workflow Day1 Day 1: Seed Vero E6 Cells in 12-well plates. Incubate overnight. Day2_Prep Day 2: Prepare this compound and Virus Dilutions Day1->Day2_Prep 24h Day2_Infect Infect cell monolayer with Drug-Virus mixture (1 hr) Day2_Prep->Day2_Infect Day2_Overlay Aspirate inoculum and add semi-solid overlay Day2_Infect->Day2_Overlay Day2_4 Day 2-4: Incubate for 48-72 hrs to allow plaque formation Day2_Overlay->Day2_4 48-72h Day5_Fix Day 5: Fix cells with PFA Day2_4->Day5_Fix Day5_Stain Stain monolayer with Crystal Violet Day5_Fix->Day5_Stain Day5_Count Wash, Dry, and Count Plaques Day5_Stain->Day5_Count Analysis Calculate % Plaque Reduction and determine EC50 Day5_Count->Analysis

Caption: General workflow for a SARS-CoV-2 plaque reduction assay.

Conclusion and Future Directions

The available data indicates that this compound is a molecule of interest for anti-SARS-CoV-2 drug development, primarily due to its potential to inhibit multiple viral targets and its strong synergistic activity with remdesivir.[3][4] The combination of elbasvir/grazoprevir (Zepatier®) with remdesivir has been shown to increase the potency of remdesivir by over 20-fold, suggesting a promising avenue for combination therapy.[4]

Future research should focus on obtaining definitive in vitro efficacy data (EC50, CC50) for this compound as a standalone agent against various SARS-CoV-2 variants. Further elucidation of its precise mechanism of action, particularly confirming its activity against Mpro, PLpro, and helicase in biochemical and cell-based assays, is crucial. These studies will be vital to fully understand its potential and guide its possible inclusion in clinical trials for COVID-19 treatment regimens.

References

Troubleshooting & Optimization

Technical Support Center: Grazoprevir Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Grazoprevir in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1] For most in vitro applications, DMSO is the recommended solvent for creating a stock solution.

Q2: What is the solubility of this compound in common organic solvents?

A2: The approximate solubility of this compound in common organic solvents is summarized in the table below.

Q3: Is this compound soluble in aqueous solutions like PBS or cell culture media?

A3: this compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in phosphate-buffered saline (PBS) or cell culture media is not recommended. A stock solution in an organic solvent, typically DMSO, should be prepared first and then diluted into the aqueous experimental medium.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept at or below 0.5% (v/v).[2] However, the optimal concentration may vary depending on the cell line and experimental conditions. It is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.

Q5: How should I store the this compound stock solution?

A5: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1] Once dissolved in an organic solvent, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Troubleshooting Guide

Issue 1: Precipitate Formation Upon Dilution of this compound Stock Solution into Aqueous Media

Possible Cause: The low aqueous solubility of this compound can cause it to precipitate when the concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in your cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Vortexing/Mixing: When adding the this compound stock to the aqueous medium, ensure rapid and thorough mixing by vortexing or gently pipetting up and down. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Use of a Carrier: For challenging situations, consider the use of a carrier solvent system. For example, a 1:4 solution of DMF:PBS (pH 7.2) has been shown to dissolve this compound at approximately 0.2 mg/ml.[1] However, the compatibility of such a system with your specific assay must be validated.

Issue 2: Inconsistent or Unexpected Experimental Results

Possible Cause: Inconsistent results can arise from inaccurate concentrations of the active compound due to precipitation or degradation.

Solutions:

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your assay. If a precipitate is visible, the solution should not be used.

  • Fresh Working Solutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid using aqueous dilutions that have been stored.[1]

  • Verify Stock Concentration: If problems persist, consider verifying the concentration of your stock solution using a spectrophotometer, if the necessary extinction coefficient information is available.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)
Dimethylformamide (DMF)3039.1
Dimethyl Sulfoxide (DMSO)2532.6
Ethanol1519.6
1:4 DMF:PBS (pH 7.2)0.20.26

Molar concentrations calculated based on a molecular weight of 766.9 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.67 mg of this compound (Molecular Weight = 766.9 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO to 7.67 mg of this compound.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tubes or microcentrifuge tubes

  • Procedure (for a final concentration of 100 nM in 10 mL of medium):

    • Calculate the volume of stock solution needed. For a 100 nM final concentration from a 10 mM stock, a 1:100,000 dilution is required.

      • Volume of stock = (Final Concentration x Final Volume) / Stock Concentration

      • Volume of stock = (100 nM x 10 mL) / 10 mM = 0.1 µL

    • To accurately pipette such a small volume, it is recommended to perform a serial dilution.

      • Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium and mix well.

      • Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:1000 in the final volume of cell culture medium. To do this, add 10 µL of the 100 µM intermediate solution to 10 mL of pre-warmed medium.

    • Mix the final working solution thoroughly by gentle inversion or pipetting.

    • Visually inspect for any signs of precipitation before adding to the cells.

    • The final DMSO concentration in this example would be 0.001%, which is well below the recommended limit.

Mandatory Visualizations

Grazoprevir_MOA cluster_HCV HCV Life Cycle HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation Viral Proteins Viral Proteins Polyprotein->Viral Proteins Cleavage NS3/4A Protease NS3/4A Protease Polyprotein->NS3/4A Protease Viral Replication Viral Replication Viral Proteins->Viral Replication NS3/4A Protease->Viral Proteins Mediates Cleavage This compound This compound This compound->NS3/4A Protease Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prepare 10 mM Stock Prepare 10 mM Stock Start->Prepare 10 mM Stock This compound Powder + DMSO Serial Dilution Serial Dilution Prepare 10 mM Stock->Serial Dilution In Culture Medium Prepare Working Solution Prepare Working Solution Serial Dilution->Prepare Working Solution Precipitate Check Precipitate Check Prepare Working Solution->Precipitate Check Add to Assay Add to Assay Incubate Incubate Add to Assay->Incubate Data Acquisition Data Acquisition Incubate->Data Acquisition End End Data Acquisition->End Precipitate Check->Add to Assay No Precipitate Troubleshoot Troubleshoot Precipitate Check->Troubleshoot Precipitate

Caption: Recommended workflow for preparing this compound for in vitro assays.

References

Technical Support Center: Optimizing Grazoprevir and Elbasvir Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grazoprevir and Elbasvir combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosage and administration for this compound/Elbasvir combination therapy in a research setting?

The standard dosage is a fixed-dose combination tablet of 100 mg of this compound and 50 mg of Elbasvir, administered orally once daily. The tablet can be taken with or without food. For clinical research, this standard dosage is the typical starting point for efficacy and safety studies.

Q2: Are there recommended dosage adjustments for specific preclinical models or in vitro assays?

Dosage for preclinical and in vitro studies will vary significantly based on the experimental design. For in vitro studies, such as HCV replicon assays, concentrations are typically reported as the half-maximal effective concentration (EC50). For animal models, dosage will depend on the species, its metabolism, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the drugs in that species. It is crucial to perform dose-ranging studies to determine the optimal concentration for your specific experimental setup.

Q3: How should the dosage be adjusted for patient populations with renal or hepatic impairment in clinical studies?

  • Renal Impairment: No dosage adjustment is necessary for patients with any degree of renal impairment, including those on hemodialysis.

  • Hepatic Impairment:

    • Mild (Child-Pugh A): No dosage adjustment is required.

    • Moderate to Severe (Child-Pugh B or C): This combination therapy is contraindicated in patients with moderate to severe hepatic impairment.

Q4: What are the key drug-drug interactions to be aware of during experiments?

This compound and Elbasvir are substrates of CYP3A and P-glycoprotein (P-gp). Co-administration with certain drugs can significantly alter their plasma concentrations.

  • Contraindicated:

    • Strong CYP3A inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) can decrease plasma concentrations of this compound and Elbasvir, potentially leading to reduced efficacy.

    • Inhibitors of OATP1B1/3 (e.g., cyclosporine) can significantly increase this compound plasma concentrations, raising the risk of ALT elevations.

  • Not Recommended:

    • Moderate CYP3A inducers should be avoided.

  • Use with Caution:

    • Co-administration with certain statins may require dose adjustments of the statin.

Refer to the table below for a summary of key drug interactions.

Troubleshooting Guides

Problem 1: Suboptimal antiviral activity observed in an in vitro HCV replicon assay.

Possible Cause Troubleshooting Step
Incorrect drug concentration Verify the calculations for your serial dilutions. Perform a dose-response experiment to determine the EC50 in your specific cell line and replicon system.
Presence of resistance-associated substitutions (RASs) in the replicon Sequence the NS3/4A and NS5A regions of your replicon to check for known RASs that confer resistance to this compound or Elbasvir, respectively.
Cell culture issues Ensure the health and viability of your Huh-7 cells. Confirm that the replicon is stably expressed and that the reporter system (e.g., luciferase) is functioning correctly.
Assay conditions Optimize incubation times and reagent concentrations for your specific assay protocol.

Problem 2: High variability in pharmacokinetic data in animal studies.

Possible Cause Troubleshooting Step
Inconsistent drug administration Ensure precise and consistent dosing for all animals. For oral administration, consider the impact of food on absorption.
Biological variability Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.
Drug metabolism differences Investigate the metabolic profile of this compound and Elbasvir in your chosen animal model. The expression and activity of CYP enzymes can vary between species.
Sample collection and processing errors Standardize blood sampling times and procedures. Ensure proper handling and storage of plasma samples to prevent drug degradation.

Problem 3: Emergence of viral resistance in a clinical trial.

Possible Cause Troubleshooting Step
Pre-existing NS5A RASs For patients with HCV genotype 1a, baseline NS5A resistance testing is recommended. The presence of certain RASs may necessitate the addition of ribavirin and/or an extended treatment duration.
Suboptimal drug exposure Review patient adherence to the dosing regimen. Investigate potential drug-drug interactions that could lower the plasma concentrations of this compound or Elbasvir.
Viral factors A high baseline viral load may be associated with a higher probability of pre-existing resistant variants.

Data Presentation

Table 1: Recommended Dosage and Duration of this compound/Elbasvir Therapy

Patient PopulationRecommended RegimenDuration
Genotype 1a, Treatment-Naïve or PegIFN/RBV-Experienced
Without baseline NS5A polymorphismsThis compound/Elbasvir12 weeks
With baseline NS5A polymorphismsThis compound/Elbasvir + Ribavirin16 weeks
Genotype 1b, Treatment-Naïve or PegIFN/RBV-Experienced This compound/Elbasvir12 weeks
Genotype 1a or 1b, PegIFN/RBV/PI-Experienced This compound/Elbasvir + Ribavirin12 weeks
Genotype 4, Treatment-Naïve This compound/Elbasvir12 weeks
Genotype 4, PegIFN/RBV-Experienced This compound/Elbasvir + Ribavirin16 weeks

PegIFN: Peginterferon; RBV: Ribavirin; PI: Protease Inhibitor

Table 2: In Vitro Efficacy of Elbasvir and this compound Against Different HCV Genotypes

CompoundGenotypeEC50 (pM)
**

Technical Support Center: Mitigating Off-Target Effects of Grazoprevir in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and mitigate potential off-target effects of Grazoprevir in a cell culture setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a second-generation direct-acting antiviral (DAA) medication that potently inhibits the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2][3] The NS3/4A protease is essential for viral replication; it cleaves the HCV polyprotein into mature, functional viral proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2][3][4][5] By blocking this cleavage process, this compound effectively halts the viral life cycle.[4][6] It is highly effective against HCV genotypes 1 and 4.[2][3]

cluster_0 cluster_1 HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation Mature Viral Proteins Mature Viral Proteins HCV Polyprotein->Mature Viral Proteins Cleavage NS3/4A Protease NS3/4A Protease NS3/4A Protease->HCV Polyprotein Catalyzes This compound This compound This compound->NS3/4A Protease Inhibits

Caption: On-target mechanism of this compound action.

Q2: What are potential off-target effects of this compound in cell culture?

While this compound is highly specific for the HCV NS3/4A protease, high concentrations in cell culture may lead to off-target effects.[5] Researchers should consider the following:

  • Cytotoxicity: Like many small molecules, this compound can induce cytotoxicity at concentrations significantly higher than its effective concentration (EC50). This can manifest as reduced cell viability, apoptosis, or necrosis.[7]

  • Inhibition of Host Proteases: Although designed for viral protease inhibition, there is a theoretical potential for cross-reactivity with host cellular proteases, particularly other serine proteases. This could interfere with normal cellular processes.

  • Metabolic and Transporter Interactions: In vivo, this compound is a substrate for CYP3A4 and transport proteins like SLCO1B1/3.[1][2] While less critical in standard cell culture, if using complex models like primary hepatocytes, these interactions could influence drug concentration and cellular health.

Q3: How do I determine the optimal concentration of this compound to minimize off-target effects?

The key is to use the lowest concentration that achieves the desired on-target effect while minimizing toxicity. This requires determining both the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) for your specific cell line. The ratio of these values (CC50/EC50) is the selectivity index (SI), which should be as high as possible.

Workflow for Determining Optimal Concentration:

  • Perform a Dose-Response Assay: Treat cells with a wide range of this compound concentrations (e.g., from picomolar to micromolar).[8][9]

  • Measure Antiviral Activity (EC50): In HCV replicon-containing cells, quantify the reduction in viral replication (e.g., via RT-qPCR for HCV RNA or a reporter assay).[8][10]

  • Measure Cytotoxicity (CC50): In parallel, use a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) on the same cell line (without the replicon) to measure the impact on cell health.[11][12]

  • Calculate the Selectivity Index (SI): A high SI indicates a good therapeutic window where the drug is effective without being toxic.

  • Select Working Concentration: Choose a concentration for your experiments that is well above the EC50 but significantly below the CC50 (e.g., 5-10 times the EC50).

start Start plate_cells Plate cells (HCV replicon & parental) start->plate_cells add_drug Add serial dilutions of this compound plate_cells->add_drug incubate Incubate for 48-72 hours add_drug->incubate split incubate->split measure_rep Assay 1: Measure HCV Replication (e.g., RT-qPCR, Luciferase) split->measure_rep measure_via Assay 2: Measure Cell Viability (e.g., MTT, XTT) split->measure_via calc_ec50 Calculate EC50 measure_rep->calc_ec50 calc_cc50 Calculate CC50 measure_via->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si calc_cc50->calc_si select_conc Select optimal working concentration (< CC50 and > EC50) calc_si->select_conc end End select_conc->end

Caption: Workflow for determining the optimal this compound concentration.

Q4: My cells show unexpected toxicity. How can I confirm if it's an off-target effect?

Distinguishing on-target from off-target toxicity is crucial. If you observe cytotoxicity at a concentration where you expect on-target activity, a systematic investigation is needed.

Troubleshooting Logic:

  • Verify Concentration: Ensure the drug was diluted and applied correctly.

  • Check Controls: Confirm that vehicle-only (e.g., DMSO) controls show no toxicity.[13]

  • Review Published Data: Compare your observed toxic concentration with the known CC50 values for your cell line or similar ones.

  • Perform Validation Experiments: Use orthogonal methods to confirm that the toxicity is independent of the intended target (NS3/4A protease). Key methods include target knockdown and using a structurally unrelated inhibitor.

start Unexpected Cytotoxicity Observed check_conc Is drug concentration within expected effective range (EC50)? start->check_conc high_conc Toxicity likely off-target. Lower concentration. check_conc->high_conc No in_range Toxicity may be on- or off-target. Proceed with validation. check_conc->in_range Yes validate Perform Validation Experiments in_range->validate siRNA 1. Knock down NS3/4A with siRNA. Does it replicate the toxicity? validate->siRNA inhibitor 2. Use a structurally different NS3/4A inhibitor. Is it also toxic? validate->inhibitor siRNA_no No -> Toxicity is likely OFF-TARGET siRNA->siRNA_no No siRNA_yes Yes -> Toxicity may be ON-TARGET siRNA->siRNA_yes Yes inhibitor_no No -> Toxicity is likely OFF-TARGET inhibitor->inhibitor_no No inhibitor_yes Yes -> Toxicity may be ON-TARGET inhibitor->inhibitor_yes Yes

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

Q5: How can I validate that my observed phenotype is due to on-target inhibition of NS3/4A?

Validating that an observed cellular effect is a direct result of inhibiting the intended target is a cornerstone of rigorous drug research.[14] The two primary methods are genetic knockdown and the use of alternative inhibitors.

On-Target Validation Workflow:

  • Genetic Knockdown: Use siRNA or shRNA to specifically reduce the expression of the target protein (NS3/4A in replicon cells).[14][15] If the phenotype observed with this compound is truly on-target, then knocking down NS3/4A should produce the same or a very similar phenotype.[16]

  • Structurally Unrelated Inhibitor: Use another potent NS3/4A inhibitor that has a different chemical structure (e.g., Simeprevir, Paritaprevir).[17] If this second inhibitor recapitulates the phenotype, it strongly suggests the effect is due to the inhibition of the common target, NS3/4A, rather than a unique off-target effect of this compound's chemical scaffold.

cluster_0 Chemical Approach cluster_1 Genetic Approach cells1 Cells + this compound pheno1 Observed Phenotype A cells1->pheno1 compare Compare Phenotypes (A vs. B) pheno1->compare cells2 Cells + NS3/4A siRNA pheno2 Observed Phenotype B cells2->pheno2 pheno2->compare ontarget Conclusion: Phenotype is ON-TARGET compare->ontarget A ≈ B offtarget Conclusion: Phenotype is OFF-TARGET compare->offtarget A ≠ B

Caption: Workflow for on-target phenotype validation.

Data Summary Tables

Table 1: In Vitro Potency of this compound

This table summarizes the reported potency of this compound against various HCV genotypes in both enzymatic and cell-based replicon assays. Use these values as a starting point for designing your dose-response experiments.

HCV GenotypeAssay TypePotency (EC50 / IC50)Reference
GT1aEnzymatic (IC50)7 pM[2][3]
GT1bEnzymatic (IC50)4 pM[2][3]
GT4Enzymatic (IC50)62 pM[2][3]
GT1bReplicon (EC50)1.8 nM[5]
GT1aReplicon (EC50)0.4 nM[10]
GT2aReplicon (EC50)0.5 nM[10]
GT3aReplicon (EC50)9.1 nM[10]
Table 2: Interpreting On-Target vs. Off-Target Validation Results

Use this table to interpret the results of your validation experiments.

Experimental ApproachResultLikely Interpretation
NS3/4A siRNA Knockdown Phenotype is replicatedOn-Target Effect
Phenotype is not replicatedOff-Target Effect
Structurally Different Inhibitor Phenotype is replicatedOn-Target Effect
Phenotype is not replicatedOff-Target Effect

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay (MTT Method)

This protocol describes how to determine the EC50 and CC50 of this compound.

Materials:

  • HCV replicon-expressing cells (e.g., Huh-7) and corresponding parental cells.

  • Complete culture medium.

  • This compound stock solution (e.g., in DMSO).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Plate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed both replicon and parental cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.

  • Drug Dilution: Prepare a 2x serial dilution series of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a no-treatment control.

  • Treatment: Remove the old medium from the plates and add 100 µL of the diluted drug solutions to the appropriate wells. Treat the replicon plate to determine EC50 and the parental plate to determine CC50.

  • Incubation: Incubate the plates for 48-72 hours under standard culture conditions.

  • EC50 Determination (Replicon Plate): After incubation, lyse the cells and proceed with your chosen method for quantifying HCV replication (e.g., RT-qPCR).

  • CC50 Determination (Parental Plate):

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals form.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Mix gently on an orbital shaker to dissolve the crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • For the EC50, plot the percent inhibition of replication against the log of this compound concentration and fit a dose-response curve.

    • For the CC50, plot the percent cell viability (relative to vehicle control) against the log of this compound concentration and fit a dose-response curve.

Protocol 2: On-Target Validation via siRNA Knockdown

This protocol outlines how to use siRNA to validate an observed phenotype.

Materials:

  • HCV replicon-expressing cells.

  • siRNA targeting HCV NS3/4A.

  • Non-targeting (scramble) control siRNA.

  • Transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Opti-MEM or similar reduced-serum medium.

  • Assay reagents for measuring the phenotype of interest (e.g., cell viability, reporter gene).

  • Reagents for Western blot or RT-qPCR to confirm knockdown efficiency.

Procedure:

  • Cell Seeding: Seed cells so they will be at 70-80% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute the required amount of siRNA (e.g., 10 pmol) into Opti-MEM.

    • In a separate tube, dilute the transfection reagent into Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the transfection complexes drop-wise to the cells. Swirl the plate gently to mix.

  • Experimental Groups:

    • Group 1: NS3/4A siRNA (to test for phenotype replication).

    • Group 2: Scramble siRNA (negative control).[15]

    • Group 3: Mock transfection (transfection reagent only).

    • Group 4: Untreated cells.

    • Group 5: Cells treated with this compound (positive control for the phenotype).

  • Incubation: Incubate for 48-72 hours. This allows for both protein knockdown and the development of the phenotype.

  • Phenotype Analysis: After incubation, perform the assay to measure your phenotype of interest across all experimental groups.

  • Knockdown Confirmation: In parallel, lyse a replicate set of cells from the NS3/4A siRNA and scramble siRNA groups. Use Western blotting or RT-qPCR to confirm that the NS3/4A protein or mRNA levels are significantly reduced compared to the control.[16]

  • Data Interpretation: Compare the phenotype in the NS3/4A knockdown group (Group 1) to the this compound-treated group (Group 5). A similar result strongly indicates an on-target effect. The scramble siRNA control (Group 2) should show no effect.

References

Technical Support Center: Enhancing the Stability of Grazoprevir in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with Grazoprevir in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I resolve this?

A1: this compound has low aqueous solubility. Cloudiness or precipitation is likely due to the drug coming out of solution. To resolve this, consider the following:

  • Solvent Choice: this compound is more soluble in organic solvents. For stock solutions, use dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol.[1] For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1]

  • Concentration: You may be exceeding the solubility limit of this compound in your chosen solvent system. Try preparing a more dilute solution.

  • pH of Aqueous Solutions: The pH of your aqueous buffer can significantly impact the solubility and stability of this compound. The stability is known to be affected by acidic and alkaline conditions.[2][3] It is advisable to work with buffered solutions and maintain a pH close to neutral (pH 7.2-7.4) where possible.

  • Temperature: Ensure the solution is stored at the recommended temperature. For stock solutions, storage at -20°C or -80°C is recommended to maintain stability and prevent precipitation.[4]

Q2: I am observing a loss of this compound potency in my cell-based assays over time. What could be the reason?

A2: Loss of potency is often due to the chemical degradation of this compound in your experimental solution. Key factors include:

  • Hydrolysis: this compound is susceptible to degradation in both acidic and alkaline aqueous solutions.[2][3] Ensure the pH of your culture medium or buffer is well-controlled and within a stable range.

  • Oxidation: Oxidative degradation is another significant pathway for this compound instability.[2] Minimize exposure of your solutions to air and light. Consider preparing fresh solutions before each experiment. The use of antioxidants can also be explored.

  • Storage of Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[1] Always prepare fresh dilutions from a frozen stock solution for your experiments.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid this.[4]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis (both acid and base-catalyzed) and oxidation.[2] Forced degradation studies have shown that this compound is sensitive to these conditions, leading to the formation of several degradation products.[5]

Q4: Can I do anything to enhance the stability of my this compound working solutions for short-term use?

A4: Yes, you can take several steps:

  • pH Control: Use a buffered solution with a pH maintained between 6.0 and 8.0.

  • Minimize Oxygen Exposure: Prepare solutions in de-gassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) if your experiment is particularly sensitive.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light, which can catalyze degradation.

  • Use of Co-solvents: For aqueous-based assays, using a co-solvent system can improve both solubility and stability. A common formulation for in vivo studies includes DMSO, PEG300, and Tween-80 in saline.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent results in bioassays This compound degradation in solution.Prepare fresh working solutions for each experiment from a frozen, single-use aliquot of stock solution. Ensure the pH of the assay medium is controlled. Minimize the incubation time where possible.
Precipitate forms upon dilution of DMSO stock in aqueous buffer Exceeding the aqueous solubility limit.Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent in the final solution if permissible for the experiment. Use a surfactant like Tween-80 to improve solubility.
Discoloration of the this compound solution Potential oxidative degradation or other chemical reactions.Discard the solution. Prepare a fresh solution using high-purity solvents and protect it from light and air.
Loss of compound during filtration Adsorption of this compound to the filter membrane.Use low-protein-binding filter membranes (e.g., PVDF). Pre-wet the filter with the solvent system before filtering the this compound solution.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionReagent/ParameterDurationTemperatureObserved Degradation
Acid Hydrolysis 0.1 N HCl24 hours60°CSignificant Degradation
Base Hydrolysis 0.1 N NaOH24 hours60°CSignificant Degradation
Oxidation 3% H₂O₂24 hoursRoom TemperatureModerate Degradation
Thermal -48 hours80°CMinimal Degradation
Photolytic UV Light (254 nm)24 hoursRoom TemperatureMinimal Degradation

Note: The level of degradation is a qualitative summary based on findings from stability-indicating HPLC methods.[2][3] Quantitative values can vary based on the specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 1 µM this compound Working Solution for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution.

    • Further dilute the 100 µM intermediate solution 1:100 in pre-warmed cell culture medium to achieve the final working concentration of 1 µM.

    • Mix gently by inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in the medium.

    • Use the freshly prepared working solution immediately for your cell-based assay.

Visualizations

Signaling_Pathway HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Site Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3/4A Protease->Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Processes This compound This compound This compound->NS3/4A Protease Inhibits Viral Replication Viral Replication Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B)->Viral Replication

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment Stock_Solution Prepare 10 mM Stock in DMSO Aliquot Aliquot for Single Use Stock_Solution->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Dilute Prepare Fresh Working Solution in Aqueous Buffer/Medium Thaw->Dilute Assay Perform Experiment Dilute->Assay

Caption: Recommended Workflow for this compound Solution Handling.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Acid_Hydrolysis Acidic Conditions (e.g., Low pH) This compound->Acid_Hydrolysis Base_Hydrolysis Alkaline Conditions (e.g., High pH) This compound->Base_Hydrolysis Oxidizing_Agents Oxidizing Agents (e.g., Peroxides) This compound->Oxidizing_Agents Hydrolysis_Products Hydrolytic Degradation Products Acid_Hydrolysis->Hydrolysis_Products Base_Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidative Degradation Products Oxidizing_Agents->Oxidation_Products

Caption: Major Degradation Pathways of this compound.

References

Navigating Grazoprevir-Associated Adverse Events: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate adverse events associated with Grazoprevir in pre-clinical and clinical studies. The following information is intended to support study design and execution by providing actionable strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events associated with this compound in clinical studies?

A1: The most frequently reported adverse events are generally mild and include fatigue, headache, and nausea.[1][2]

Q2: What are the more serious, less common adverse events to monitor for in study participants?

A2: More serious adverse events, though less common, include elevations in liver enzymes (alanine aminotransferase, ALT), hyperbilirubinemia, and reactivation of Hepatitis B Virus (HBV) in co-infected individuals.[3][4]

Q3: What is the primary mechanism behind many of this compound's adverse events?

A3: A significant number of adverse events are linked to drug-drug interactions. This compound is a substrate of the CYP3A4 enzyme and OATP1B1/3 transporters.[5][6] Co-administration with drugs that inhibit or induce these pathways can lead to altered plasma concentrations of this compound, increasing the risk of toxicity or reducing its efficacy.

Q4: Are there specific patient populations that are more susceptible to this compound-associated adverse events?

A4: Yes, patients with pre-existing moderate to severe hepatic impairment (Child-Pugh B or C) are at a higher risk for adverse events, and the use of this compound is contraindicated in this population.[7] Additionally, individuals with HBV co-infection are at risk for viral reactivation.

Troubleshooting Guides

Management of Elevated Alanine Aminotransferase (ALT)

Elevated ALT is a potential adverse event that requires careful monitoring and management during a study.

Experimental Protocol: Monitoring and Management of ALT Elevations

  • Baseline Assessment:

    • Establish a baseline ALT level for each participant before initiating this compound treatment.

  • Routine Monitoring:

    • Monitor ALT levels at regular intervals throughout the study. A suggested schedule is at weeks 4, 8, and 12.

  • Actionable Thresholds and Responses:

    • ALT >3x and ≤5x Upper Limit of Normal (ULN):

      • Increase the frequency of ALT monitoring to every 1-2 weeks.

      • If levels remain stable or decrease, continue this compound with close monitoring.

      • If levels continue to rise, consider dose reduction or temporary discontinuation.

    • ALT >5x and ≤8x ULN:

      • Immediately discontinue this compound.

      • Monitor ALT levels twice weekly until they return to baseline.

      • Investigate for other potential causes of liver injury.

    • ALT >8x ULN:

      • Permanently discontinue this compound.

      • Provide supportive care and monitor liver function closely.

Troubleshooting Workflow for Elevated ALT

Elevated_ALT_Workflow Start Monitor ALT at Baseline and Regular Intervals ALT_Check ALT > 3x ULN? Start->ALT_Check Increase_Monitoring Increase Monitoring Frequency (every 1-2 weeks) ALT_Check->Increase_Monitoring Yes Continue_Treatment Continue this compound with Close Monitoring ALT_Check->Continue_Treatment No ALT_Stable ALT Stable or Decreasing? Increase_Monitoring->ALT_Stable ALT_Stable->Continue_Treatment Yes Consider_Action Consider Dose Reduction or Temporary Discontinuation ALT_Stable->Consider_Action No End End Protocol Continue_Treatment->End ALT_Greater_5x ALT > 5x ULN? Consider_Action->ALT_Greater_5x ALT_Greater_5x->Continue_Treatment No Discontinue_GZR Immediately Discontinue this compound ALT_Greater_5x->Discontinue_GZR Yes Monitor_Frequently Monitor ALT Twice Weekly Until Baseline Discontinue_GZR->Monitor_Frequently Investigate_Causes Investigate Other Causes Monitor_Frequently->Investigate_Causes ALT_Greater_8x ALT > 8x ULN? Investigate_Causes->ALT_Greater_8x Permanent_Discontinuation Permanently Discontinue this compound ALT_Greater_8x->Permanent_Discontinuation Yes ALT_Greater_8x->End No Supportive_Care Provide Supportive Care Permanent_Discontinuation->Supportive_Care Supportive_Care->End

Caption: Workflow for managing elevated ALT levels during this compound studies.

Management of Drug-Drug Interactions

Proactive identification and management of potential drug-drug interactions are crucial to minimize adverse events.

Experimental Protocol: Screening and Management of Drug-Drug Interactions

  • Pre-study Screening:

    • Obtain a complete list of all concomitant medications, including prescription, over-the-counter, and herbal supplements, from each potential study participant.

    • Cross-reference this list with a comprehensive database of this compound drug interactions, paying close attention to inhibitors and inducers of CYP3A4 and OATP1B1/3.

  • Exclusion Criteria:

    • Exclude participants who are taking strong inducers of CYP3A4 (e.g., rifampin, carbamazepine, St. John's Wort) or inhibitors of OATP1B1/3 (e.g., cyclosporine).[5][6]

  • Management of Moderate Interactions:

    • For participants on moderate CYP3A4 inducers or inhibitors, a thorough risk-benefit assessment should be conducted.

    • If the concomitant medication is medically necessary, consider:

      • Increased monitoring for adverse events.

      • Therapeutic drug monitoring of this compound and/or the concomitant medication, if assays are available.

      • Consultation with a clinical pharmacologist.

Logical Relationship for Drug-Drug Interaction Management

DDI_Management Start Screen Participant's Concomitant Medications Check_Interaction Potential Interaction with CYP3A4 or OATP1B1/3? Start->Check_Interaction Strong_Inducer_Inhibitor Strong Inducer/Inhibitor? Check_Interaction->Strong_Inducer_Inhibitor Yes Include Include in Study with Standard Monitoring Check_Interaction->Include No Exclude Exclude from Study Strong_Inducer_Inhibitor->Exclude Yes Moderate_Interaction Moderate Interaction? Strong_Inducer_Inhibitor->Moderate_Interaction No End End Protocol Exclude->End Moderate_Interaction->Include No Risk_Benefit Conduct Risk-Benefit Assessment Moderate_Interaction->Risk_Benefit Yes Include->End Medically_Necessary Medically Necessary? Risk_Benefit->Medically_Necessary Alternative_Med Consider Alternative Concomitant Medication Medically_Necessary->Alternative_Med No Increased_Monitoring Implement Increased Monitoring (AEs, TDM) Medically_Necessary->Increased_Monitoring Yes Alternative_Med->End Increased_Monitoring->End

Caption: Decision-making process for managing potential drug-drug interactions.

Management of Hepatitis B Virus (HBV) Reactivation

For studies that include participants with a history of HBV infection, a clear protocol for monitoring and management of HBV reactivation is essential.

Experimental Protocol: HBV Reactivation Monitoring and Prophylaxis

  • Baseline Screening:

    • Screen all potential participants for HBV surface antigen (HBsAg), HBV core antibody (anti-HBc), and HBV surface antibody (anti-HBs).

    • For HBsAg-positive or anti-HBc-positive participants, measure baseline HBV DNA levels.

  • Risk Stratification and Prophylaxis:

    • HBsAg-positive participants: Initiate prophylactic antiviral therapy (e.g., entecavir or tenofovir) before or concurrently with the start of this compound. Continue prophylaxis for at least 6-12 months after completion of this compound treatment.[8][9]

    • HBsAg-negative, anti-HBc-positive participants:

      • High-risk for reactivation: Consider prophylactic antiviral therapy.

      • Low to moderate risk for reactivation: Implement a frequent monitoring strategy.

  • Monitoring During and After Study:

    • Participants on prophylaxis: Monitor HBV DNA and ALT levels every 3-6 months.[8]

    • Participants not on prophylaxis (monitoring strategy): Monitor HBV DNA and ALT levels every 1-3 months during this compound therapy and for at least 6 months after completion.[9][10]

  • Management of Reactivation:

    • HBV reactivation is defined as a >2 log10 IU/mL increase in HBV DNA from baseline or a new detection of HBV DNA >100 IU/mL.

    • If reactivation is detected, immediately initiate antiviral therapy with entecavir or tenofovir.

HBV Reactivation Management Workflow

HBV_Reactivation_Workflow Start Screen for HBsAg, anti-HBc, anti-HBs HBsAg_Positive HBsAg Positive? Start->HBsAg_Positive Initiate_Prophylaxis Initiate Prophylactic Antiviral Therapy HBsAg_Positive->Initiate_Prophylaxis Yes Anti_HBc_Positive HBsAg Negative, anti-HBc Positive? HBsAg_Positive->Anti_HBc_Positive No Monitor_Prophylaxis Monitor HBV DNA & ALT every 3-6 months Initiate_Prophylaxis->Monitor_Prophylaxis End End Protocol Monitor_Prophylaxis->End No_History_HBV No Evidence of Past or Present HBV Anti_HBc_Positive->No_History_HBV No Risk_Stratification Risk Stratification Anti_HBc_Positive->Risk_Stratification Yes No_History_HBV->End High_Risk High Risk? Risk_Stratification->High_Risk High_Risk->Initiate_Prophylaxis Yes Low_Mod_Risk Low/Moderate Risk High_Risk->Low_Mod_Risk No Frequent_Monitoring Monitor HBV DNA & ALT every 1-3 months Low_Mod_Risk->Frequent_Monitoring Reactivation_Detected HBV Reactivation Detected? Frequent_Monitoring->Reactivation_Detected Initiate_Treatment Initiate Antiviral Treatment Reactivation_Detected->Initiate_Treatment Yes Reactivation_Detected->End No Initiate_Treatment->End

Caption: Workflow for screening and management of HBV reactivation.

Data on this compound-Associated Adverse Events

The following tables summarize quantitative data on common adverse events from pooled analyses of clinical trials.

Table 1: Frequency of Common Adverse Events in Patients Receiving this compound for 12 Weeks

Adverse EventFrequency (%)[1]
Headache10.6
Fatigue8.7
Nasopharyngitis5.8
Nausea5.1
Diarrhea5.0

Table 2: Comparison of Adverse Events with and without Ribavirin

Adverse EventThis compound Alone (%)[1]This compound + Ribavirin (%)[1]
Fatigue8.732.7
Headache10.621.6
Nausea5.115.8

In Vitro Assessment of Hepatotoxicity

For pre-clinical studies, an in vitro assessment of this compound's potential hepatotoxicity can provide valuable insights.

Experimental Protocol: In Vitro Hepatotoxicity Assessment using Primary Human Hepatocytes

  • Cell Culture:

    • Culture primary human hepatocytes in a suitable medium (e.g., Williams' E medium supplemented with serum and growth factors).

    • Allow cells to attach and form a confluent monolayer.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat hepatocytes with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone).

  • Assessment of Cytotoxicity:

    • Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage.

    • MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.

  • Assessment of Hepatocyte-Specific Toxicity:

    • ALT/AST Release: Measure the levels of ALT and aspartate aminotransferase (AST) in the culture medium.

    • Albumin and Urea Synthesis: Quantify the production of albumin and urea by the hepatocytes as markers of their synthetic function.

  • Data Analysis:

    • Calculate the half-maximal cytotoxic concentration (CC50) of this compound.

    • Compare the levels of hepatocyte-specific markers between treated and control cells.

Signaling Pathway: this compound Metabolism and Potential for Drug-Drug Interactions

Grazoprevir_Metabolism cluster_0 Hepatocyte cluster_1 Drug Interactions This compound This compound (in plasma) OATP1B1_3 OATP1B1/3 This compound->OATP1B1_3 Uptake Grazoprevir_in_cell This compound (intracellular) OATP1B1_3->Grazoprevir_in_cell CYP3A4 CYP3A4 Grazoprevir_in_cell->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites OATP1B1_3_Inhibitors OATP1B1/3 Inhibitors (e.g., Cyclosporine) OATP1B1_3_Inhibitors->OATP1B1_3 Inhibit CYP3A4_Inducers CYP3A4 Inducers (e.g., Rifampin) CYP3A4_Inducers->CYP3A4 Induce CYP3A4_Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) CYP3A4_Inhibitors->CYP3A4 Inhibit

Caption: Simplified pathway of this compound metabolism in hepatocytes and sites of potential drug-drug interactions.

References

Validation & Comparative

Comparative Efficacy of Grazoprevir Against Other HCV Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of grazoprevir, a second-generation NS3/4A protease inhibitor, with other key inhibitors in its class, including glecaprevir, voxilaprevir, and paritaprevir. The focus is on efficacy, resistance profiles, and the experimental methodologies used to evaluate these direct-acting antiviral agents (DAAs) for the treatment of Hepatitis C Virus (HCV) infection.

Mechanism of Action: Targeting HCV Replication

HCV NS3/4A protease is an enzyme critical for the replication of the virus. After the host cell translates the viral RNA into a single large polyprotein, the NS3/4A serine protease cleaves this polyprotein into mature, functional viral proteins.[1][2] By inhibiting this enzyme, protease inhibitors like this compound block viral replication, leading to a rapid decline in viral load.[2][3] this compound is potent against HCV genotypes 1a, 1b, and 4.[1]

The diagram below illustrates the HCV polyprotein processing pathway and the specific point of action for NS3/4A protease inhibitors.

HCV_Polyprotein_Processing cluster_0 HCV Polyprotein cluster_1 Mature Viral Proteins polyprotein C E1 E2 p7 NS2 NS3 NS4A NS4B NS5A NS5B structural Structural Proteins (C, E1, E2, p7) polyprotein->structural Host Peptidase Cleavage ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage ns_proteins Non-Structural Proteins (NS4B, NS5A, NS5B) ns3_4a->ns_proteins Produces inhibitor This compound & Other PIs inhibitor->ns3_4a Inhibits

Caption: HCV polyprotein cleavage by NS3/4A protease and inhibition by protease inhibitors (PIs).

Comparative Efficacy in Clinical Trials

The primary measure of efficacy for HCV therapies is the rate of Sustained Virologic Response 12 weeks after the end of treatment (SVR12), which is considered a virologic cure. The efficacy of this compound, typically co-formulated with the NS5A inhibitor elbasvir (EBR/GZR), is compared below with other protease inhibitor-containing regimens.

Table 1: SVR12 Rates of Protease Inhibitor-Containing Regimens for HCV Genotype 1
RegimenClinical Trial(s)Patient PopulationSVR12 Rate (GT1a)SVR12 Rate (GT1b)
Elbasvir/Grazoprevir (EBR/GZR) C-EDGE TN[4][5]Treatment-Naïve92%99%
C-EDGE TE[4][6]Treatment-Experienced92-94%98-100%
Glecaprevir/Pibrentasvir (GLE/PIB) ENDURANCE-1[7]Treatment-Naïve/Experienced (non-cirrhotic)99.1%99.7%
MAGELLAN-1[8]DAA-Experienced89-91%89-91%
Sofosbuvir/Velpatasvir/Voxilaprevir (SOF/VEL/VOX) POLARIS-2[9]Treatment-Naïve92%(Data pooled w/ other GTs)
POLARIS-1 & 4[10][11]DAA-Experienced96-98%96-98%
Ombitasvir/Paritaprevir/r + Dasabuvir (OBV/PTV/r + DSV) Retrospective Study[12][13]Treatment-Naïve/Experienced99.3% (overall GT1)99.3% (overall GT1)

Note: SVR rates can vary based on the presence of cirrhosis, prior treatment history, and baseline resistance-associated substitutions (RASs). Data is aggregated from multiple sources for comparison.

Resistance Profiles

Resistance to DAAs can emerge due to mutations in the viral target proteins. While this compound is a second-generation inhibitor with activity against some variants resistant to first-generation PIs, certain resistance-associated substitutions (RASs) can still impact its efficacy.[14]

  • This compound : The combination regimen of elbasvir/grazoprevir can be less effective in patients with baseline NS5A RASs (affecting the elbasvir component), particularly in genotype 1a.[15] Pre-treatment testing for specific NS5A RASs is sometimes recommended to determine the optimal treatment duration and whether to include ribavirin.[15]

  • Glecaprevir : The combination of glecaprevir/pibrentasvir has a high barrier to resistance, and its efficacy is generally not significantly affected by baseline RASs in most patient populations.[16] This often eliminates the need for pre-treatment resistance testing.

  • Voxilaprevir : As a key component of a salvage therapy, voxilaprevir demonstrates high efficacy even in patients who have failed previous DAA regimens, including those containing other protease or NS5A inhibitors.[11][17]

  • Paritaprevir : Resistance to paritaprevir can develop, but its use in a multi-drug combination helps to mitigate the impact of single-agent resistance.

Experimental Protocols for Efficacy Determination

The antiviral activity of HCV protease inhibitors is primarily determined through two key types of assays: cell-based HCV replicon assays and biochemical enzymatic assays.

A. HCV Replicon Assay

This cell-based assay is crucial for evaluating a compound's ability to inhibit HCV RNA replication within human liver-derived cells (e.g., Huh-7).[18][19]

Detailed Methodology:

  • Cell Seeding: Huh-7 cells harboring a subgenomic HCV replicon are seeded into 96-well plates. These replicons are engineered to contain a reporter gene, such as luciferase, which allows for easy quantification of viral replication.

  • Compound Incubation: The cells are treated with serial dilutions of the test inhibitor (e.g., this compound) and incubated for a period of 48 to 72 hours.

  • Quantification of Replication: After incubation, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. A decrease in reporter activity corresponds to the inhibition of HCV replication.

  • Cytotoxicity Assessment: In parallel, a cell viability assay (e.g., MTS or CellTiter-Glo) is performed to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.[20]

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration at which 50% of viral replication is inhibited, is calculated from the dose-response curve. The 50% cytotoxic concentration (CC₅₀) is also determined. The selectivity index (SI = CC₅₀ / EC₅₀) provides a measure of the compound's therapeutic window.

The following diagram outlines the general workflow for an HCV replicon assay.

HCV_Replicon_Assay_Workflow cluster_workflow Assay Workflow cluster_analysis Data Acquisition start Seed Huh-7 cells with HCV replicon treat Add serial dilutions of protease inhibitor start->treat incubate Incubate for 48-72 hours treat->incubate luciferase Measure Luciferase Activity (Replication) incubate->luciferase viability Measure Cell Viability (Cytotoxicity) incubate->viability calculate Calculate EC50, CC50, and Selectivity Index (SI) luciferase->calculate viability->calculate PI_Comparison cluster_factors Decision Factors center_node Choice of Protease Inhibitor Regimen gzr This compound-based (EBR/GZR) center_node->gzr gle Glecaprevir-based (GLE/PIB) center_node->gle vox Voxilaprevir-based (SOF/VEL/VOX) center_node->vox ras Baseline RASs gzr->ras Consider NS5A RASs gt HCV Genotype gle->gt Pangenotypic duration Treatment Duration gle->duration Often 8 weeks history Prior DAA Failure vox->history Primary use in DAA failure gt->center_node history->center_node ras->center_node duration->center_node

References

Grazoprevir's Resiliency in the Face of HCV Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against Hepatitis C virus (HCV), the emergence of drug-resistant variants remains a critical challenge for researchers and clinicians. A comprehensive analysis of experimental data validates the potent activity of Grazoprevir (MK-5172), a second-generation NS3/4A protease inhibitor, against a spectrum of clinically significant resistance-associated substitutions (RASs) that can diminish the efficacy of other protease inhibitors. This guide provides a comparative overview of this compound's performance, supported by experimental data, to inform research and drug development professionals.

Comparative Antiviral Activity

This compound has demonstrated robust antiviral activity against both wild-type (WT) HCV and a range of resistant variants.[1][2] Its efficacy, particularly against variants resistant to first-generation protease inhibitors, underscores its importance in the HCV treatment landscape. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound and other NS3/4A protease inhibitors against key HCV genotypes and RASs.

Table 1: Comparative EC50 Values (nM) of NS3/4A Protease Inhibitors Against Wild-Type and Resistant HCV Genotype 1a Replicons

CompoundWild-Type (GT1a)R155KD168AA156T
This compound (MK-5172) 0.11 0.55 Data Not Available Data Not Available
Telaprevir1030Data Not AvailableData Not AvailableData Not Available
Danoprevir0.24Data Not AvailableData Not AvailableData Not Available
Vaniprevir0.34Data Not AvailableData Not AvailableData Not Available
ABT-4501.037-fold reduction96-fold reductionData Not Available

Data sourced from replicon-based inhibition assays.[3][4] Fold reduction for ABT-450 is relative to its activity against the wild-type.

Table 2: IC50 Values (pM) of this compound Against Various HCV Genotypes

GenotypeIC50 (pM)
1a 7
1b 4
4 62

Data sourced from enzyme inhibition assays.[5]

Mechanism of Action and Resistance

This compound functions by inhibiting the HCV NS3/4A protease, a critical enzyme responsible for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[1][6][7][8] Resistance to NS3/4A protease inhibitors typically arises from amino acid substitutions at key residues within the enzyme's active site, such as R155, A156, and D168.[3] this compound's unique macrocyclic structure allows it to maintain potent activity against many of these variants.[1] For instance, its novel binding mode explains its retained potency against the R155K and D168A variants, which can confer resistance to other inhibitors.[3]

HCV_Lifecycle_and_Grazoprevir_Inhibition cluster_HCV_Replication HCV Replication Cycle cluster_Inhibition Mechanism of Inhibition & Resistance HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Structural_Proteins Structural Proteins (Core, E1, E2) Polyprotein->Structural_Proteins Host & Viral Protease Cleavage NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Site New_Virions New Virions Structural_Proteins->New_Virions Assembly Nonstructural_Proteins Non-Structural Proteins (NS2, NS4A, NS4B, NS5A, NS5B) Nonstructural_Proteins->New_Virions Assembly NS3_4A->Nonstructural_Proteins Processes This compound This compound This compound->NS3_4A Inhibits RASs Resistance-Associated Substitutions (RASs) (e.g., D168A/V, R155K, A156T, Y56H) This compound->RASs Reduced Efficacy RASs->NS3_4A Alters Active Site

References

Grazoprevir's Structural Edge: A Comparative Guide to its Enhanced Potency Over Simeprevir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural interactions that govern drug potency is paramount. This guide provides a detailed comparison of two key Hepatitis C virus (HCV) NS3/4A protease inhibitors, Grazoprevir and Simeprevir, elucidating the structural basis for this compound's superior efficacy, particularly against common resistance-associated substitutions.

This compound, a potent, pan-genotype macrocyclic inhibitor, demonstrates a significant advantage over Simeprevir in both its baseline potency and its resilience to viral mutations.[1][2] This enhanced activity is rooted in its unique molecular interactions within the active site of the HCV NS3/4A protease, an enzyme critical for viral replication.[1][3]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro potencies of this compound and Simeprevir against various HCV genotypes and common resistant variants. The data clearly illustrates this compound's lower half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50), indicating a higher inhibitory potency.

Drug Assay Type HCV Genotype/Variant IC50 / EC50 (nM) Reference
This compound Enzyme Assay (IC50)Genotype 1aSubnanomolar[1]
Enzyme Assay (IC50)Genotype 1bSubnanomolar[1]
Enzyme Assay (IC50)Genotype 3Subnanomolar[1]
Replicon Assay (EC50)Genotype 4a0.7[4]
Replicon Assay (EC50)GT4 Clinical Isolates (median)0.2[4]
Simeprevir Enzyme Assay (IC50)Genotypes 1a, 1b, 2, 4, 5, 6<13[5][6]
Enzyme Assay (IC50)Genotype 337[5][6]

The Structural Basis for Enhanced Potency

The key to this compound's heightened efficacy lies in its distinct chemical structure, particularly its quinoxaline moiety.[1] This feature allows for unique and favorable interactions with the NS3/4A protease active site, especially in the presence of mutations that confer resistance to other inhibitors like Simeprevir.[1][2]

A critical example is the naturally occurring Q80K polymorphism in genotype 1a, which is known to reduce Simeprevir's activity.[1][7] this compound's potency, however, remains unaffected by this substitution.[1] Structural analyses reveal that the Gln-80 residue is located at the periphery of the S2 subsite, and its substitution to lysine does not impact the binding of this compound.[1]

Furthermore, in the case of the double substitution R155K/D168A, which significantly reduces Simeprevir's potency, this compound's activity is unexpectedly maintained.[1][2] Molecular modeling studies have shown a strong, direct cation-heterocycle interaction between the Lys-155 side chain of the mutant enzyme and the lone pair electrons on the quinoxaline ring of this compound.[1][2] This unique interaction compensates for the loss of other binding interactions caused by the D168A mutation.

G cluster_Simeprevir Simeprevir Interaction cluster_this compound This compound Interaction cluster_Protease HCV NS3/4A Protease Active Site Simeprevir Simeprevir R155 Arg155 Simeprevir->R155 H-bond D168 Asp168 Simeprevir->D168 H-bond S2_subsite S2 Subsite Q80 Gln80 Q80->Simeprevir Steric hindrance with K80 This compound This compound (Quinoxaline moiety) K155 Lys155 (R155K) This compound->K155 Cation-π interaction A168 Ala168 (D168A) This compound->A168 Maintained binding

Figure 1. A diagram illustrating the differential binding interactions of Simeprevir and this compound with the HCV NS3/4A protease active site, particularly in the presence of resistance-associated substitutions.

Experimental Protocols

The determination of the inhibitory potency of this compound and Simeprevir relies on robust in vitro assays. Below are summarized methodologies for the key experiments cited.

HCV NS3/4A Protease Inhibition Assay (FRET-based)

This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified NS3/4A protease.

  • Reagents and Materials: Purified recombinant HCV NS3/4A protease, a fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2), assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol), test compounds (this compound or Simeprevir), and a fluorescence plate reader.

  • Procedure:

    • The test compound is serially diluted in the assay buffer.

    • The NS3/4A protease is pre-incubated with the test compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is monitored over time. Cleavage of the substrate by the protease separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in protease activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of the compounds in a cellular context, where the HCV RNA is autonomously replicating.

  • Cell Lines and Reagents: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b), cell culture medium (e.g., DMEM supplemented with FBS and G418 for selection), test compounds, and reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter protein (e.g., luciferase).

  • Procedure:

    • Huh-7 replicon cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.

    • The cells are incubated for a specified period (e.g., 72 hours).

    • Following incubation, the level of HCV replication is quantified. This can be done by measuring the amount of HCV RNA using qRT-PCR or by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces the level of HCV replication by 50%, is calculated by plotting the percentage of replication inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The superior potency of this compound over Simeprevir is a clear example of successful structure-based drug design. Its unique quinoxaline moiety confers a significant advantage by enabling robust interactions with the HCV NS3/4A protease, even in the presence of key resistance mutations. This structural resilience translates to a more potent and durable antiviral agent, offering a significant advancement in the treatment of chronic HCV infection. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery.

References

Synergistic Antiviral Activity of Grazoprevir and Remdesivir Against SARS-CoV-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ongoing challenge of the COVID-19 pandemic necessitates the exploration of effective antiviral therapies. While monotherapies have shown some efficacy, combination drug strategies are increasingly being investigated for their potential to enhance antiviral activity and mitigate the emergence of drug resistance. This guide provides a comparative analysis of the synergistic effects observed between Grazoprevir, a Hepatitis C Virus (HCV) protease inhibitor, and Remdesivir, a broad-spectrum antiviral, against SARS-CoV-2.

Overview of Individual Drug Mechanisms

Remdesivir (RDV) is a nucleotide analog prodrug that targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1][2][3][4][5] Upon entering the host cell, Remdesivir is metabolized into its active triphosphate form (RDV-TP).[3] RDV-TP mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp.[2][3] This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[2][4]

This compound (GZV) is an inhibitor of the HCV NS3/4A protease, an enzyme crucial for the cleavage of the HCV polyprotein into functional viral proteins.[6][7][8] While SARS-CoV-2 does not possess an NS3/4A homolog, studies have suggested that this compound may exert its anti-SARS-CoV-2 activity by moderately inhibiting the main protease (Mpro) and/or the papain-like protease (PLpro).[9] These proteases are essential for processing viral polyproteins required for viral replication.

Synergistic Effects and Enhanced Potency

In vitro studies have demonstrated a significant synergistic relationship between this compound and Remdesivir in inhibiting SARS-CoV-2 replication.[9][10][11][12] The combination of these two drugs has been shown to increase the apparent potency of Remdesivir by more than 20-fold.[10][11] When used in its commercially available co-formulation with Elbasvir (an HCV NS5A inhibitor), the triple combination with Remdesivir resulted in a more than 25-fold increase in Remdesivir's potency.[10][11][13] This enhanced efficacy leads to a drastic reduction in viral load in infected cells.[10][11][12]

Quantitative Analysis of Antiviral Synergy

The following table summarizes the key quantitative findings from in vitro studies assessing the synergistic effects of this compound and Remdesivir against SARS-CoV-2.

Drug/CombinationCell LineAssayKey FindingReference
Remdesivir (RDV)Calu-3Cytopathic Effect (CPE) InhibitionEC50 of ~1 µM[10]
Elbasvir/Grazoprevir + RDVCalu-3CPE Inhibition~20-fold shift in RDV EC50 to ~50 nM (at 10 µM Elbasvir/Grazoprevir)[10]
Elbasvir + RDVCalu-3Viral Titer Reduction~1500-fold reduction in infectious viral particles[10][12]
Elbasvir/Grazoprevir + RDVCalu-3Viral Genome Quantification (RT-qPCR)Statistically significant reduction in viral genome equivalents[10][11]

Proposed Mechanism of Synergy

The precise mechanism underlying the synergy between this compound and Remdesivir is still under investigation. However, a leading hypothesis focuses on the role of HCV NS5A inhibitors, such as Elbasvir, which is co-formulated with this compound in the drug Zepatier®.[10][11] It is proposed that these HCV NS5A inhibitors may act on the SARS-CoV-2 exonuclease proofreader (nsp14-ExoN).[10][11][13] By inhibiting the proofreading function of the exonuclease, the misincorporations caused by Remdesivir are not corrected, leading to an accumulation of errors in the viral genome and ultimately, a more potent inhibition of viral replication.

Synergy_Mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_outcome Outcome RDV Remdesivir (RDV) RdRp RNA-dependent RNA Polymerase (RdRp) RDV->RdRp inhibits RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis catalyzes Synergy Synergistic Inhibition of Viral Replication RdRp->Synergy ExoN Exonuclease Proofreader (nsp14-ExoN) RNA_synthesis->ExoN errors detected by ExoN->RNA_synthesis corrects errors ExoN->Synergy GZV_partner This compound's Partner (e.g., Elbasvir) GZV_partner->ExoN inhibits

Caption: Proposed synergistic mechanism of Remdesivir and this compound's partner drug.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of this compound and Remdesivir.

In Vitro Antiviral Assay (Cytopathic Effect Inhibition)
  • Cell Culture: Human lung epithelial cells (Calu-3) or Vero E6 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[10][11]

  • Drug Preparation: Remdesivir and this compound (or its co-formulation) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in the cell culture medium.

  • Infection and Treatment: Cells are seeded in 384-well plates.[11] A submaximal concentration of Remdesivir (e.g., EC15) is added to the cells, with or without varying concentrations of the second drug.[10] The cells are then infected with a clinical isolate of SARS-CoV-2 (e.g., USA-WA1/2020) at a specified multiplicity of infection (MOI).[10][11]

  • Incubation: The plates are incubated for 72-96 hours to allow for the development of a cytopathic effect (CPE).[10][11]

  • Viability Assessment: Cell viability is measured by quantifying ATP content using a luminescence-based assay (e.g., CellTiter-Glo).[10][11] The inhibition of CPE is calculated relative to untreated, infected control cells.

Viral Titer Reduction Assay (TCID50)
  • Infection and Treatment: Calu-3 cells are infected with SARS-CoV-2 and treated with Remdesivir alone or in combination with this compound/Elbasvir.[12]

  • Supernatant Collection: After a defined incubation period (e.g., 48 hours), the cell culture supernatant containing viral particles is collected.

  • Serial Dilution and Re-infection: The collected supernatant is serially diluted and used to infect fresh Vero E6 cells in a 96-well plate format.

  • CPE Observation: The plates are incubated for several days, and the wells are scored for the presence or absence of CPE.

  • TCID50 Calculation: The 50% tissue culture infectious dose (TCID50) is calculated to determine the viral titer in the original supernatant. A reduction in TCID50 indicates antiviral activity.

Quantitative RT-PCR for Viral Genome Equivalents
  • RNA Extraction: RNA is extracted from the supernatant of infected and treated Calu-3 cells.[10][11]

  • Reverse Transcription and PCR: The extracted RNA is reverse transcribed into cDNA, which is then used as a template for quantitative PCR (qPCR) targeting a specific SARS-CoV-2 gene (e.g., the N gene).[14]

  • Quantification: The number of viral genome copies is quantified by comparing the amplification data to a standard curve of known concentrations.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Calu-3) Infection_Treatment 3. Infection with SARS-CoV-2 & Drug Treatment Cell_Culture->Infection_Treatment Drug_Prep 2. Drug Preparation (RDV, GZV) Drug_Prep->Infection_Treatment CPE_Assay 4a. CPE Inhibition Assay (Cell Viability) Infection_Treatment->CPE_Assay TCID50_Assay 4b. Viral Titer Assay (TCID50) Infection_Treatment->TCID50_Assay qRT_PCR 4c. Viral Genome Quantification (RT-qPCR) Infection_Treatment->qRT_PCR

Caption: General experimental workflow for assessing antiviral synergy.

Conclusion

The combination of this compound and Remdesivir demonstrates a strong synergistic effect against SARS-CoV-2 in vitro. This synergy significantly enhances the antiviral potency of Remdesivir, suggesting that such a combination could be a promising therapeutic strategy for COVID-19. The proposed mechanism involving the inhibition of the viral exonuclease by this compound's co-formulated partner, Elbasvir, provides a plausible explanation for the observed synergy. Further preclinical and clinical studies are warranted to evaluate the in vivo efficacy and safety of this drug combination for the treatment of COVID-19.

References

In Vitro Showdown: Grazoprevir Demonstrates Broader and More Potent Activity Against NS3 Mutations Than Simeprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive in vitro comparison reveals that Grazoprevir, a second-generation hepatitis C virus (HCV) NS3/4A protease inhibitor, exhibits superior potency and a more robust resistance profile against a range of clinically significant NS3 mutations compared to the first-generation inhibitor, Simeprevir. This guide provides a detailed analysis of experimental data, offering valuable insights for researchers and clinicians in the field of antiviral drug development.

This compound consistently demonstrates lower half-maximal effective concentrations (EC₅₀) and half-maximal inhibitory concentrations (IC₅₀) against both wild-type and mutant HCV replicons, indicating a higher barrier to resistance. Notably, this compound retains significant activity against mutations that confer high-level resistance to Simeprevir, such as those at the Q80K, R155K, and D168A positions in the NS3 protease.

Comparative Antiviral Activity

The following tables summarize the in vitro activity of this compound and Simeprevir against wild-type and various NS3 mutant HCV replicons. Data has been compiled from multiple peer-reviewed studies.

Table 1: In Vitro Activity (EC₅₀, nM) of this compound and Simeprevir against HCV Genotype 1a NS3 Mutations

NS3 MutationThis compound (EC₅₀, nM)Simeprevir (EC₅₀, nM)Fold Change in EC₅₀ (vs. Wild-Type) - Simeprevir
Wild-Type0.41.7-
Q80K0.31911.2
R155K1.2>1000>588
D168A11>1000>588
Y56H + D168A160>1000>588

Table 2: In Vitro Activity (IC₅₀, pM) of this compound and Simeprevir against Purified NS3/4A Protease from Different HCV Genotypes

HCV GenotypeThis compound (IC₅₀, pM)Simeprevir (IC₅₀, nM)
1a70.5
1b40.2
2a1001.2
2b301.5
3a6007.7
4a620.4
5a-0.4
6a-0.7

Note: Data is compiled from multiple sources and assay conditions may vary.

Mechanism of Action and Resistance

Both this compound and Simeprevir are competitive, reversible inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1] They block the cleavage of the viral polyprotein into mature non-structural proteins.[1]

Mutations in the NS3 protease can alter the binding affinity of these inhibitors, leading to drug resistance. This compound, being a more potent pan-genotypic inhibitor, maintains activity against many substitutions that impact Simeprevir.[2][3] For instance, the naturally occurring Q80K polymorphism in genotype 1a significantly reduces Simeprevir's efficacy but has a minimal effect on this compound.[2] Structural analyses reveal that this compound's interaction with the NS3 active site, particularly its unique cation-heterocycle interaction with the K155 side chain in the R155K/D168A double mutant, provides a structural basis for its higher potency against this resistant variant compared to Simeprevir.[4]

Experimental Protocols

The in vitro data presented in this guide are primarily derived from two key experimental methodologies: HCV replicon assays and FRET-based enzymatic assays.

HCV Replicon Assay Protocol

This cell-based assay measures the ability of a drug to inhibit HCV RNA replication.

  • Cell Culture: Huh-7 human hepatoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Replicon RNA Transcription: Plasmids containing the HCV subgenomic replicon with a luciferase reporter gene are linearized and used as a template for in vitro transcription to generate replicon RNA.

  • Electroporation: Huh-7 cells are electroporated with the in vitro transcribed replicon RNA.

  • Drug Treatment: The electroporated cells are seeded in 96-well plates and treated with serial dilutions of this compound or Simeprevir.

  • Incubation: The plates are incubated for 72 hours to allow for replicon replication and drug activity.

  • Luciferase Assay: The level of HCV replication is quantified by measuring the luciferase activity in the cell lysates.

  • Data Analysis: The EC₅₀ value, the concentration of the drug that inhibits 50% of the replicon replication, is calculated from the dose-response curve.

FRET-Based NS3/4A Protease Assay Protocol

This biochemical assay directly measures the inhibitory effect of the drugs on the enzymatic activity of the NS3/4A protease.

  • Reagents: Purified recombinant HCV NS3/4A protease and a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair (e.g., EDANS/DABCYL or 5-FAM/QXL™520) are used.[5]

  • Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture contains the NS3/4A protease, the FRET substrate, and varying concentrations of the inhibitor (this compound or Simeprevir) in an appropriate assay buffer.

  • Incubation: The reaction is incubated at 37°C.

  • Fluorescence Reading: The fluorescence intensity is measured over time using a fluorescence plate reader. Cleavage of the FRET substrate by the protease separates the donor and quencher molecules, resulting in an increase in fluorescence.

  • Data Analysis: The initial reaction velocities are calculated from the fluorescence data. The IC₅₀ value, the concentration of the inhibitor that reduces the protease activity by 50%, is determined by plotting the initial velocities against the inhibitor concentrations.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

cluster_polyprotein HCV Polyprotein cluster_processing Viral Replication cluster_inhibition Inhibition polyprotein C E1 E2 p7 NS2 NS3 NS4A NS4B NS5A NS5B active_protease Active NS3/4A Protease Complex cleavage Polyprotein Cleavage active_protease->cleavage inactive_protease Inactive Protease-Inhibitor Complex active_protease->inactive_protease Binding mature_proteins Mature Non-Structural Proteins (NS4B, NS5A, NS5B) cleavage->mature_proteins replication_complex Viral Replication Complex Assembly mature_proteins->replication_complex inhibitors This compound / Simeprevir inhibitors->active_protease

Caption: HCV NS3/4A protease processing and inhibition.

cluster_workflow In Vitro Antiviral Assay Workflow start Start: HCV Replicon or Purified Protease cell_culture Cell Culture (Replicon Assay) start->cell_culture drug_treatment Treatment with this compound/Simeprevir start->drug_treatment Biochemical Assay transfection Transfection with Replicon RNA cell_culture->transfection transfection->drug_treatment incubation Incubation (e.g., 72h) drug_treatment->incubation endpoint_assay Endpoint Measurement (Luciferase/FRET) incubation->endpoint_assay data_analysis Data Analysis (EC50/IC50 Calculation) endpoint_assay->data_analysis end End: Comparative Efficacy Determined data_analysis->end

Caption: General workflow for in vitro HCV inhibitor testing.

cluster_resistance NS3 Mutations and Drug Efficacy cluster_this compound This compound cluster_simeprevir Simeprevir gzv_wt Wild-Type NS3 high_efficacy High Efficacy gzv_wt->high_efficacy gzv_q80k Q80K Mutant gzv_q80k->high_efficacy gzv_r155k R155K Mutant moderate_efficacy Moderate Efficacy gzv_r155k->moderate_efficacy gzv_d168a D168A Mutant gzv_d168a->moderate_efficacy smv_wt Wild-Type NS3 smv_wt->high_efficacy smv_q80k Q80K Mutant low_efficacy Low Efficacy smv_q80k->low_efficacy smv_r155k R155K Mutant smv_r155k->low_efficacy smv_d168a D168A Mutant smv_d168a->low_efficacy

Caption: Impact of NS3 mutations on drug efficacy.

References

Assessing the Clinical Impact of NS3 Substitutions on Grazoprevir Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Grazoprevir's performance against Hepatitis C Virus (HCV) NS3/4A protease variants, supported by experimental data. The emergence of resistance-associated substitutions (RASs) in the NS3 protease domain presents a significant challenge to the efficacy of direct-acting antivirals (DAAs). Understanding the impact of these substitutions on the potency of NS3/4A inhibitors like this compound is crucial for optimizing treatment strategies and developing next-generation therapeutics.

This compound (formerly MK-5172) is a potent, second-generation, macrocyclic inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[1][2][3] It demonstrates broad activity across multiple HCV genotypes and maintains potency against many RASs that confer resistance to earlier-generation protease inhibitors.[1][2] However, specific amino acid substitutions in the NS3 protein can reduce its susceptibility to this compound, impacting clinical outcomes.

Data Presentation: Quantitative Analysis of this compound Potency

The following tables summarize the in vitro potency of this compound against wild-type (WT) HCV and various NS3 resistance-associated substitutions. The data is presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values, and the fold change in these values compared to the wild-type virus. A higher fold change indicates a greater reduction in potency.

Table 1: In Vitro Activity of this compound against HCV Genotype 1a NS3/4A Variants
NS3 SubstitutionEC50 (nM)Fold Change vs. WTReference(s)
Wild-Type (H77)0.4-[4]
Q80K0.41[1]
R155K1.33.3[4]
D168A>400>1000[5]
D168V-47[6]
A156T108982[5]
Y56H--
V36M-No significant change[1]
T54S-No significant change[1]
V55I-No significant change[1]
I170V-2.6[4]

Data compiled from multiple sources. EC50 values can vary based on the specific replicon system and assay conditions used.

Table 2: Comparative Potency of this compound and Other NS3/4A Protease Inhibitors against Key RASs
NS3 SubstitutionThis compound (Fold Change)Simeprevir (Fold Change)Paritaprevir (Fold Change)Reference(s)
Genotype 1a
Q80K1>50-[1]
R155K3.3>500-[4][7]
D168A>1000>500>100[5][7]
A156T982>500>100[5][7]
Genotype 4a
D168A137--[8]
D168V47--[8]

This table provides a qualitative comparison of fold changes in potency. Direct comparison of absolute values should be made with caution due to inter-assay variability.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to assess the potency of this compound.

HCV Replicon Assay for Antiviral Potency (EC50 Determination)

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

Materials:

  • Huh-7 human hepatoma cell lines harboring HCV subgenomic replicons (e.g., genotype 1a or 1b) that express a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • G418 (Geneticin) for selection of replicon-containing cells.

  • This compound and other test compounds.

  • Luciferase assay reagent.

  • 96-well or 384-well cell culture plates.

  • Luminometer.

Protocol:

  • Cell Plating: Seed Huh-7 cells containing the HCV replicon in 96-well or 384-well plates at a predetermined density to ensure they are in the exponential growth phase during the assay.

  • Compound Addition: The following day, add serial dilutions of this compound or other test compounds to the cells. Include a vehicle control (DMSO) and a positive control (e.g., another potent HCV inhibitor).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. Luciferase expression is proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the luciferase activity compared to the vehicle control. This is typically done by fitting the dose-response data to a four-parameter logistic curve.[9] The fold change in resistance is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.[10]

NS3/4A Protease Enzymatic Activity Assay (IC50 Determination)

This biochemical assay directly measures the inhibition of the purified NS3/4A protease enzyme.

Materials:

  • Purified recombinant HCV NS3/4A protease.

  • A fluorogenic substrate peptide that is cleaved by the NS3/4A protease, often based on a Fluorescence Resonance Energy Transfer (FRET) pair.[11][12]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with additives like DTT and a detergent).

  • This compound and other test compounds.

  • Microplate fluorometer.

Protocol:

  • Reaction Setup: In a microplate, combine the purified NS3/4A protease enzyme and the assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the wells. Include a vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time using a microplate fluorometer. The rate of fluorescence increase is proportional to the enzyme activity.[11]

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the kinetic curves. Determine the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the enzyme activity by 50% compared to the vehicle control. This is typically calculated using non-linear regression analysis of the dose-response curve.

Mandatory Visualizations

HCV NS3/4A Protease Signaling Pathway and Inhibition

HCV_NS3_4A_Pathway cluster_host_cell Hepatocyte cluster_inhibition Mechanism of Action HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Autocatalytic cleavage Mature Viral Proteins Mature Viral Proteins NS3/4A Protease->Mature Viral Proteins Polyprotein processing Viral Replication Complex Viral Replication Complex Mature Viral Proteins->Viral Replication Complex Assembly & Release New HCV Virions New HCV Virions Viral Replication Complex->New HCV Virions Assembly & Release This compound This compound This compound->Inhibition Inhibition->NS3/4A Protease Inhibition

Caption: Mechanism of this compound action on the HCV replication cycle.

Experimental Workflow for Assessing this compound Potency

Experimental_Workflow cluster_resistance_testing In Vitro Resistance Assessment start Start: NS3 Mutant Generation replicon HCV Replicon Assay start->replicon enzymatic NS3/4A Enzymatic Assay start->enzymatic ec50 Determine EC50 replicon->ec50 ic50 Determine IC50 enzymatic->ic50 fold_change Calculate Fold Change in Potency ec50->fold_change ic50->fold_change end End: Assess Clinical Impact fold_change->end

Caption: Workflow for determining the impact of NS3 substitutions on this compound potency.

Conclusion

This compound is a highly potent inhibitor of the HCV NS3/4A protease with activity against a broad range of genotypes and some common resistance-associated substitutions. However, certain mutations, particularly at positions D168 and A156, can significantly reduce its efficacy.[5] Notably, the common Q80K polymorphism, which confers resistance to simeprevir, does not impact this compound's potency.[1] The comparative data presented in this guide highlights the differential resistance profiles among NS3/4A protease inhibitors and underscores the importance of resistance testing in guiding clinical decision-making. The provided experimental protocols offer a framework for the continued evaluation of current and novel HCV inhibitors against emerging resistant variants. This information is critical for the ongoing effort to develop more robust and effective therapies to combat HCV infection.

References

Safety Operating Guide

Navigating the Safe Disposal of Grazoprevir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of pharmaceutical compounds like Grazoprevir is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential hazards but also ensures compliance with regulatory standards. This guide provides essential information on the proper disposal procedures for this compound, drawing from safety data sheets and regulatory best practices.

Core Principles of this compound Disposal

The primary directive for the disposal of this compound is to prevent its release into the environment and to ensure the safety of personnel.[1][2][3] Unused or waste this compound should be disposed of through an approved waste disposal plant.[1][2][3] This ensures that the compound is handled by professionals equipped to manage pharmaceutical waste in accordance with local and national regulations.[1][2]

It is crucial to recognize that regulations governing pharmaceutical waste can vary and are enforced by bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[4][5] Therefore, consulting local authorities is a necessary step to ensure full compliance.[1][2]

Key Safety and Disposal Recommendations

To facilitate a clear understanding of the necessary precautions and procedures, the following table summarizes the key safety and disposal information for this compound.

RecommendationDescriptionSource
Disposal Method Dispose of contents and container to an approved waste disposal plant.[1][2][3]
Environmental Precautions Avoid release to the environment. Prevent further leakage or spillage if safe to do so. Retain and dispose of contaminated wash water. Local authorities should be advised if significant spillages cannot be contained.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. In the event of a fire, wear a self-contained breathing apparatus.[1]
Handling Do not breathe dust. Do not swallow. Avoid contact with eyes, skin, and clothing. Minimize dust generation and accumulation. Handle in accordance with good industrial hygiene and safety practice.[1][2][3]
Storage Keep in properly labeled containers. Store locked up in accordance with national regulations.[1][3]
Spill Cleanup Sweep up or vacuum up spillage and collect in a suitable container for disposal. Avoid dispersal of dust in the air.[2]

Logical Workflow for this compound Disposal

To ensure a systematic and safe disposal process, the following workflow diagram outlines the key decision points and actions for laboratory personnel.

GrazoprevirDisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment & Collection cluster_disposal Disposal Path cluster_end End start This compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination is_spill Is it a Spill? assess_contamination->is_spill collect_waste Collect in Labeled, Sealed Container is_spill->collect_waste No contain_spill Contain Spill is_spill->contain_spill Yes consult_regulations Consult Local/National Regulations collect_waste->consult_regulations cleanup_spill Clean Spill Area contain_spill->cleanup_spill cleanup_spill->collect_waste approved_facility Dispose at Approved Waste Disposal Plant consult_regulations->approved_facility end_process Disposal Complete approved_facility->end_process

Caption: Logical workflow for the proper disposal of this compound waste.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available as they are typically developed by waste generating entities in accordance with their specific operational procedures and in strict compliance with local, state, and federal regulations. The fundamental principle outlined in safety data sheets is the use of a licensed and approved waste disposal facility.[1][2][3] The specific analytical methods for determining residual this compound in waste streams or environmental samples would be highly specialized and proprietary to the laboratories conducting such tests.

Environmental Impact Considerations

Improper disposal of pharmaceuticals, including this compound, can lead to environmental contamination of soil and water.[4] This can have adverse effects on aquatic life and potentially enter the human food chain.[6] Traces of pharmaceuticals in drinking water are a growing concern.[4] Therefore, strict adherence to proper disposal protocols is paramount to protect both public health and the environment. High-temperature incineration at a certified facility is a widely accepted method for the destruction of hazardous pharmaceutical waste. This method ensures the complete breakdown of active pharmaceutical ingredients, preventing their release into the ecosystem.

References

Essential Safety and Logistical Information for Handling Grazoprevir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of pharmaceutical compounds like Grazoprevir is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory safety and chemical handling protocols.

This compound may cause damage to organs, specifically the liver and testes, through prolonged or repeated exposure if swallowed.[1][2][3] As a powder, it can form combustible dust concentrations in the air, and the dust may cause mechanical irritation to the eyes and skin.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling guidelines is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. While specific breakthrough times for glove materials are not available for this compound, the selection of chemical-resistant gloves is essential. It is recommended to consider double gloving.[1]

PPE CategoryItemSpecification/Recommendation
Respiratory Protection Air-purifying respiratorUse in areas with inadequate local exhaust ventilation. A respirator with a particulates-type filter is recommended.
Hand Protection GlovesChemical-resistant gloves are required. Consider double gloving for enhanced protection.
Eye Protection Safety glasses or gogglesWear safety glasses with side shields at a minimum. In dusty conditions, or where mists or aerosols may be present, chemical splash goggles are necessary.
Face shieldA face shield or other full-face protection should be used if there is a potential for direct contact of the face with dusts, mists, or aerosols.[1]
Skin and Body Protection Laboratory coatA standard work uniform or laboratory coat should be worn.
Additional garmentsBased on the specific task, sleevelets, an apron, or a disposable suit may be required to prevent skin exposure.[1]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace (e.g., Fume Hood) a->b c Weigh and Handle this compound b->c Enter handling area d Perform Experimental Procedures c->d e Decontaminate Work Surfaces d->e Complete experiment f Collect and Label Waste e->f g Dispose of Waste via Approved Channels f->g h Doff PPE in Designated Area g->h

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grazoprevir
Reactant of Route 2
Reactant of Route 2
Grazoprevir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.